Burimamide
Description
An antagonist of histamine that appears to block both H2 and H3 histamine receptors. It has been used in the treatment of ulcers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBAVXGYZUSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCCC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188519 | |
| Record name | Burimamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34970-69-9 | |
| Record name | Burimamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Burimamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Burimamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BURIMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5A4OD2TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a New Era in Ulcer Treatment: A Technical History of Histamine H2 Receptor Antagonist Discovery
A comprehensive guide for researchers and drug development professionals on the scientific journey that revolutionized the management of acid-related gastrointestinal disorders.
The discovery of histamine H2 receptor antagonists represents a landmark achievement in medicinal chemistry and pharmacology, fundamentally altering the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). This technical guide delves into the core scientific principles, pivotal experiments, and logical progression that led to the development of this transformative class of drugs. It provides researchers, scientists, and drug development professionals with an in-depth understanding of the foundational work that paved the way for modern acid suppression therapy.
The Histamine Hypothesis: A Tale of Two Receptors
In the mid-20th century, histamine was known to be a potent stimulator of gastric acid secretion. However, conventional antihistamines, which were effective in treating allergic reactions, failed to block this effect. This paradox led Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) in the 1960s to postulate the existence of a second, distinct histamine receptor, which they termed the H2 receptor.[1][2][3] The prevailing hypothesis was that blocking this putative receptor could effectively reduce stomach acid production and offer a novel therapeutic approach for peptic ulcers.[1][2]
The initial challenge was to develop a molecule that could selectively block the H2 receptor without affecting the H1 receptor, which is responsible for the classic allergic responses. The team embarked on a rational drug design program, starting with the structure of the natural ligand, histamine, as their template.
The Path to Discovery: From Agonist to Antagonist
The journey from the initial hypothesis to a clinically effective drug was a meticulous process of chemical synthesis and pharmacological testing. The core strategy involved systematically modifying the histamine molecule to convert it from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor).
Early Attempts and the First Breakthrough: Burimamide
The initial efforts focused on modifying the side chain of histamine. This led to the synthesis of Nα-guanylhistamine, a partial H2 receptor agonist, which provided the first piece of evidence that modifying the histamine structure could alter its activity at the putative H2 receptor.
Further structural modifications, guided by the principles of structure-activity relationships (SAR), led to the synthesis of This compound in 1972. This compound was the first compound to demonstrate selective H2 receptor antagonism. It was shown to inhibit histamine-stimulated acid secretion in animal models, providing the crucial proof-of-concept for the H2 receptor hypothesis. However, this compound's low potency and poor oral bioavailability limited its therapeutic potential.
Enhancing Potency: The Development of Metiamide
To improve upon this compound, the researchers focused on modifying the electronic properties of the imidazole ring and the length of the side chain. This led to the synthesis of metiamide , which incorporated a sulfur atom in the side chain and a methyl group on the imidazole ring. Metiamide was significantly more potent than this compound and showed good oral activity. However, clinical trials revealed that metiamide was associated with a risk of agranulocytosis (a severe drop in white blood cells), which was attributed to the thiourea group in its structure.
The First "Blockbuster" Drug: Cimetidine
The safety concerns with metiamide prompted a final, crucial modification. The thiourea group was replaced with a cyanoguanidine group, resulting in the synthesis of cimetidine (Tagamet®). Cimetidine retained the potent H2 receptor antagonist activity of metiamide but without the associated toxicity. It was introduced into clinical practice in 1976 and quickly became a "blockbuster" drug, revolutionizing the treatment of peptic ulcers and validating the rational drug design approach taken by Black and his team.
Key Experimental Protocols
The discovery and development of H2 receptor antagonists relied on a series of robust in vitro and in vivo assays to characterize the pharmacological activity of the synthesized compounds.
In Vitro Assay: Isolated Guinea Pig Atria
The isolated guinea pig atrium preparation was a critical in vitro model for the initial screening and characterization of H2 receptor antagonists. Histamine, through stimulation of H2 receptors, causes an increase in the heart rate (positive chronotropic effect) of the isolated atria. The ability of a compound to competitively antagonize this effect was a key indicator of its H2 receptor blocking activity.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected free from the ventricles and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2.
-
Recording of Atrial Rate: The spontaneous beating rate of the atria is recorded using a force-displacement transducer connected to a polygraph.
-
Histamine Dose-Response Curve: A cumulative concentration-response curve to histamine is established by adding increasing concentrations of histamine to the organ bath and recording the corresponding increase in atrial rate.
-
Antagonist Evaluation: The antagonist is added to the organ bath at a fixed concentration and allowed to equilibrate with the tissue. A second histamine concentration-response curve is then generated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by calculating its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
In Vivo Assay: Heidenhain Pouch Dog Model
The Heidenhain pouch dog model was the primary in vivo model used to assess the efficacy of H2 receptor antagonists in inhibiting gastric acid secretion. This surgical preparation involves creating a small, denervated pouch from the fundic part of the stomach, which allows for the collection of pure gastric juice, free from contamination with food or saliva.
Methodology:
-
Surgical Preparation: A Heidenhain pouch is surgically created in beagle dogs. The pouch is isolated from the main stomach but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric secretions.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.
-
Collection of Gastric Juice: Gastric juice is collected from the pouch at regular intervals (e.g., every 15 minutes).
-
Measurement of Acid Output: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is expressed as milliequivalents of H+ per unit of time.
-
Antagonist Administration: The H2 receptor antagonist is administered intravenously or orally, and its effect on the stimulated acid secretion is measured over time.
-
Data Analysis: The potency of the antagonist is typically expressed as the ED50, which is the dose of the drug that produces a 50% inhibition of the maximal stimulated acid secretion.
Quantitative Data Summary
The systematic modification of the histamine structure led to a clear progression in the potency and selectivity of the H2 receptor antagonists. The following table summarizes the key quantitative data for the pioneering compounds.
| Compound | In Vitro Potency (pA2 on Guinea Pig Atria) | In Vivo Potency (ED50 for inhibition of histamine-stimulated gastric acid secretion in dogs, mg/kg) |
| This compound | 5.9 | ~10 (i.v.) |
| Metiamide | 6.8 | ~1 (i.v.) |
| Cimetidine | 6.8 | ~0.5 (i.v.) |
| Ranitidine | 7.2 | ~0.1 (i.v.) |
| Famotidine | 7.5 | ~0.01 (i.v.) |
| Nizatidine | 7.1 | ~0.3 (i.v.) |
Signaling Pathways and Logical Relationships
The discovery of H2 receptor antagonists was a triumph of rational drug design, guided by a clear understanding of the underlying physiological and chemical principles.
Caption: Histamine H2 receptor signaling pathway for gastric acid secretion.
The logical progression of the discovery process can be visualized as a workflow driven by iterative cycles of design, synthesis, and testing.
Caption: The iterative workflow of H2 receptor antagonist discovery.
Conclusion
The discovery of histamine H2 receptor antagonists stands as a testament to the power of a rational, hypothesis-driven approach to drug discovery. The pioneering work of Sir James Black and his team not only delivered a new class of highly effective medicines but also profoundly advanced our understanding of receptor pharmacology and the physiological control of gastric acid secretion. This technical guide provides a foundation for researchers and drug development professionals to appreciate the scientific rigor and innovative thinking that underpinned this remarkable chapter in medical history. The principles and methodologies outlined here continue to be relevant in the ongoing quest for novel and improved therapeutic agents.
References
The Genesis of a New Class of Therapeutics: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Burimamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burimamide, a pioneering histamine H2 receptor antagonist, represents a landmark in the history of rational drug design. Its development not only validated the existence of a second histamine receptor subtype but also laid the groundwork for the creation of blockbuster anti-ulcer medications like cimetidine (Tagamet). This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) studies of this compound, offering a detailed exploration of the molecular features governing its interaction with histamine H2 and H3 receptors. Through a meticulous compilation of quantitative data, experimental methodologies, and pathway visualizations, this document serves as a critical resource for researchers engaged in the design and development of novel histamine receptor modulators.
Core Structure-Activity Relationship Insights
The journey to this compound began with the systematic modification of the histamine molecule. The primary goal was to transform the endogenous agonist into a competitive antagonist. The core SAR principles gleaned from these seminal studies are multifaceted, focusing on three key structural components: the imidazole ring, the flexible alkyl chain, and the terminal polar group.
The Imidazole Ring: A Tautomeric Tightrope
The imidazole heterocycle of histamine is crucial for its recognition by H2 receptors. Early research revealed that the tautomeric state of this ring system is a critical determinant of activity. For optimal H2 antagonist activity, a specific tautomer is preferred. In the development from this compound to its more potent successor, metiamide, the introduction of an electron-donating methyl group at the 4-position of the imidazole ring was a key modification. This alteration favored the desired tautomeric form, thereby enhancing receptor binding and antagonist potency.
The Alkyl Spacer: A Game of Length and Flexibility
This compound features a butyl chain connecting the imidazole ring to the thiourea moiety. Studies on a series of this compound analogs, where the length of this alkyl spacer was varied, revealed a profound impact on H3 receptor affinity. Elongation of the chain from two to six methylene units resulted in a significant increase in H3 antagonist activity, with the pentylene and hexylene analogs being approximately 10 times more potent than this compound itself at this receptor subtype. This suggests that the H3 receptor possesses a deeper binding pocket that can accommodate longer alkyl chains, leading to enhanced van der Waals interactions and higher affinity.
The Thiourea Group: Polarity and Hydrogen Bonding
The replacement of the basic amino group of histamine with a polar, uncharged thiourea group was a pivotal step in the creation of this compound. This modification eliminated agonist activity and conferred the desired antagonist properties. The thiourea moiety is capable of forming crucial hydrogen bonds within the receptor binding site. However, further SAR studies on the N-substituent of the thiourea group in this compound analogs indicated that modifications at this position did not lead to a beneficial effect on H3 receptor affinity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound and its key analogs at histamine H2 and H3 receptors.
| Compound | Modification from this compound | H2 Receptor Activity | H3 Receptor Antagonist Potency (pA2) | Reference |
| This compound | - | Antagonist | 6.8 | [1] |
| Metiamide | Addition of 4-methyl on imidazole ring; thioether in side chain | ~10x more potent than this compound | - | [2] |
| N-desmethylthis compound | Removal of N-methyl group | - | 6.5 | |
| N-ethylthis compound | N-methyl replaced with N-ethyl | - | 6.7 | |
| Pentylthis compound | Butyl chain extended to pentyl | - | ~10x more potent than this compound | |
| Hexylthis compound | Butyl chain extended to hexyl | - | ~10x more potent than this compound |
Experimental Protocols
The characterization of this compound and its analogs has relied on a suite of robust in vitro and in vivo assays. The following sections detail the methodologies for key experiments cited in the SAR studies.
Histamine H2 Receptor Functional Assay: Isolated Guinea Pig Atria
This assay assesses the ability of a compound to antagonize the positive chronotropic effect of histamine on the heart rate of isolated guinea pig atria, a response mediated by H2 receptors.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Recording: The spontaneous beating rate of the atria is recorded isometrically using a force-displacement transducer.
-
Antagonist Incubation: The test compound (e.g., this compound) is added to the organ bath at a specific concentration and allowed to equilibrate for a predetermined period.
-
Agonist Challenge: Cumulative concentration-response curves to histamine are then generated in the absence and presence of the antagonist.
-
Data Analysis: The antagonist's potency is determined by calculating the dose-ratio, and the pA2 value is derived from a Schild plot, providing a measure of the antagonist's affinity for the H2 receptor.
Histamine H3 Receptor Functional Assay: Electrically Stimulated Guinea Pig Ileum
This assay measures the ability of a compound to antagonize the inhibitory effect of an H3 agonist on neurotransmitter release in the guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is removed from a male guinea pig and the longitudinal muscle strip with the myenteric plexus attached is prepared.
-
Experimental Setup: The tissue is mounted in an organ bath under a resting tension and bathed in physiological salt solution at 37°C, aerated with 95% O2 / 5% CO2. The preparation is subjected to electrical field stimulation to elicit twitch contractions.
-
H3 Agonist Inhibition: The selective H3 receptor agonist, (R)-α-methylhistamine, is added to the bath, causing a concentration-dependent inhibition of the electrically induced contractions.
-
Antagonist Evaluation: The test compound is then added to the bath, and its ability to reverse the inhibitory effect of the H3 agonist is measured.
-
Data Analysis: The antagonist potency is expressed as a pA2 value, calculated from the parallel rightward shift of the concentration-response curve of the H3 agonist in the presence of the antagonist.
Radioligand Binding Assay for H3 Receptors
This assay directly measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in H3 receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Histamine H2 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Burimamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of burimamide, a seminal compound in the development of histamine H₂ receptor antagonists. This compound's discovery was a critical step that validated the H₂ receptor hypothesis and paved the way for the development of blockbuster anti-ulcer medications like cimetidine.[1][2] This document details its chemical characteristics, synthesis, and mechanism of action, presenting quantitative data in structured tables and visualizing key pathways and processes.
Chemical Properties of this compound
This compound, with the IUPAC name 1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea, is a hydrophilic molecule containing an imidazole ring and a polar, uncharged thiourea side chain.[2][3] These structural features distinguish it from the more lipophilic H₁ receptor antagonists, which possess a positively charged side chain.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₄S | |
| Molar Mass | 212.32 g/mol | |
| CAS Number | 34970-69-9 | |
| Appearance | Solid powder | - |
| Melting Point | Not available | - |
| pKa | Not available | - |
| Solubility | Soluble in DMSO | - |
| XLogP3 | 0.4 |
Spectroscopic Data
Detailed spectroscopic data for this compound is not fully available in the reviewed literature. However, an infrared (IR) spectroscopy study has been conducted on this compound and related compounds in bromoform. The study focused on the 3500–3200 cm⁻¹ region and concluded that this compound can form intramolecular hydrogen bonds in solution.
Synthesis of this compound
The development of this compound was a landmark in rational drug design, starting from the structure of histamine. The synthetic approach involved modifying the side chain of histamine to eliminate agonist activity while retaining receptor affinity. This led to the creation of uncharged thioureido analogues, culminating in the synthesis of this compound.
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain, the general synthetic strategy involves the reaction of 4-(1H-imidazol-5-yl)butan-1-amine with methyl isothiocyanate.
Conceptual Synthesis Workflow
The logical flow for the synthesis of this compound can be visualized as a two-step process starting from a suitable imidazole-containing precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at histamine H₂ receptors and also shows activity at H₃ receptors. Its primary therapeutic effect in the context of peptic ulcers is the inhibition of gastric acid secretion through the blockade of H₂ receptors on parietal cells.
Histamine H₂ Receptor Signaling Pathway
The histamine H₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of cyclic AMP (cAMP). This compound competitively blocks this initial step.
Caption: Histamine H₂ receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound from the primary literature are not readily accessible. However, this section outlines the general methodologies that would be employed for key experiments.
General Protocol for Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.
Caption: General workflow for an H₂ receptor binding assay.
Conclusion
This compound holds a significant place in the history of medicinal chemistry. Although it was not potent enough for oral administration, its development was a crucial proof-of-concept that validated the existence of histamine H₂ receptors and demonstrated that they could be selectively antagonized. This pioneering work laid the essential groundwork for the subsequent development of metiamide and the highly successful anti-ulcer drug, cimetidine. The principles of rational drug design and structure-activity relationship studies that were central to the discovery of this compound continue to be fundamental in modern drug development.
References
The Dawn of a New Era in Acid Control: An In-depth Technical Guide to the Early Pharmacological Profile of Burimamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational pharmacological studies of burimamide, the first-in-class histamine H2-receptor antagonist. The discovery and characterization of this compound marked a pivotal moment in the rational design of drugs and revolutionized the understanding and treatment of acid-related gastrointestinal disorders. This document collates quantitative data from seminal early studies, details the experimental protocols used, and visualizes the key concepts and workflows that established this compound's mechanism of action.
Quantitative Pharmacological Data
The initial characterization of this compound's pharmacological activity was centered on its ability to competitively antagonize the effects of histamine on specific tissues known to be insensitive to classical H1-receptor antagonists. The following tables summarize the key quantitative findings from these pioneering studies.
| Tissue Preparation | Agonist | Antagonist | pA2 Value | Reference |
| Guinea Pig Right Atrium (spontaneously beating) | Histamine | This compound | 6.09 | Black et al., 1972 |
| Rat Uterus (isolated) | Histamine | This compound | 5.96 | Black et al., 1972 |
Table 1: In Vitro Antagonist Potency of this compound at Histamine H2-Receptors. The pA2 value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
| Animal Model | Secretagogue | Antagonist | Dose for ~50% Inhibition | Comparative Potency | Reference |
| Conscious Dog (Heidenhain pouch) | Histamine | This compound | 2.5 - 10 µmol/kg/hr (i.v.) | - | Black et al., 1972 |
| Conscious Dog (Heidenhain pouch) | Histamine | This compound | 40 µmol/kg (i.v. bolus) | Metiamide is ~10x more potent | Hirschowitz & Gibson, 1975[1] |
| Conscious Dog (Heidenhain pouch) | Histamine | Metiamide | 4 µmol/kg (i.v. bolus) | Metiamide is ~10x more potent | Hirschowitz & Gibson, 1975[1] |
Table 2: In Vivo Inhibition of Histamine-Stimulated Gastric Acid Secretion by this compound. These early studies in conscious dogs with surgically prepared gastric pouches were crucial in demonstrating the in vivo efficacy of H2-receptor antagonism.
Key Experimental Protocols
The following sections detail the methodologies employed in the foundational studies that defined the pharmacological profile of this compound.
In Vitro Histamine H2-Receptor Antagonism
Objective: To quantify the antagonist activity of this compound at histamine receptors that are not blocked by conventional antihistamines (H1-antagonists).
Tissues:
-
Guinea Pig Right Atrium: This preparation was chosen for its robust and reproducible positive chronotropic response to histamine, which is not mediated by H1-receptors.
-
Rat Uterus: The isolated rat uterus preparation exhibits relaxation in response to histamine, an effect also shown to be independent of H1-receptor stimulation.
Methodology:
-
Tissue Preparation:
-
Guinea pigs and rats were euthanized, and the right atrium or uterus, respectively, was rapidly dissected and mounted in an organ bath.
-
The organ bath contained a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue viability.
-
For the guinea pig atrium, the spontaneous beating rate was recorded. For the rat uterus, changes in isometric tension were measured.
-
-
Schild Plot Analysis:
-
Cumulative concentration-response curves to histamine were established to determine the agonist's potency (EC50).
-
The tissues were then incubated with a fixed concentration of this compound for a predetermined equilibration period.
-
A second cumulative concentration-response curve to histamine was then generated in the presence of this compound.
-
This process was repeated with increasing concentrations of this compound.
-
The dose ratio (the ratio of the EC50 of histamine in the presence and absence of this compound) was calculated for each concentration of the antagonist.
-
A Schild plot was constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provided the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Inhibition of Gastric Acid Secretion
Objective: To assess the effect of this compound on histamine-stimulated gastric acid secretion in a conscious animal model.
Animal Model:
-
Conscious Dogs with Heidenhain Pouches: This model involves the surgical creation of a vagally denervated pouch from the main body of the stomach, which drains to the exterior. This allows for the collection and measurement of pure gastric juice, free from contamination with food and saliva, in a conscious and minimally stressed animal.
Methodology:
-
Animal Preparation:
-
Dogs were fasted overnight but had free access to water.
-
On the day of the experiment, a cannula was inserted into the Heidenhain pouch to collect gastric secretions.
-
-
Stimulation of Gastric Acid Secretion:
-
A continuous intravenous infusion of histamine at a dose sufficient to produce a stable, submaximal rate of acid secretion was administered.
-
-
This compound Administration and Sample Collection:
-
Once a steady state of acid secretion was achieved, this compound was administered intravenously, either as a continuous infusion at varying dose rates or as a single bolus injection.
-
Gastric juice samples were collected at regular intervals (e.g., every 15 minutes) throughout the experiment.
-
-
Analysis of Gastric Juice:
-
The volume of each gastric juice sample was measured.
-
The acid concentration was determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH, typically using a pH meter.
-
The acid output was calculated by multiplying the volume of secretion by the acid concentration and expressed as milliequivalents per unit of time (mEq/15 min).
-
The percentage inhibition of acid secretion was calculated by comparing the acid output during this compound administration to the pre-treatment baseline.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key concepts and experimental processes described in the early this compound studies.
Caption: Mechanism of this compound Action.
Caption: In Vitro Competitive Antagonism Workflow.
References
The Pivotal Role of Burimamide in the Rational Design of Cimetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of burimamide in the groundbreaking development of cimetidine, a landmark achievement in rational drug design. By examining the chemical evolution from histamine to this compound and ultimately to cimetidine, we will explore the structure-activity relationships, key experimental findings, and the iterative process of molecular modification that led to a paradigm shift in the treatment of peptic ulcers.
From Agonist to Antagonist: The Genesis of H2 Receptor Blockade
The story of cimetidine begins with the physiological effects of histamine. While classic antihistamines (H1 antagonists) could block allergic reactions, they were ineffective against histamine-induced gastric acid secretion. This led Sir James W. Black and his team at Smith, Kline & French to hypothesize the existence of a second histamine receptor, which they termed the H2 receptor.[1][2] Their goal was to develop a molecule that could competitively block this receptor, thereby reducing stomach acid.
The starting point for this endeavor was the structure of the natural agonist, histamine. The initial breakthrough came with the synthesis of Nα-guanylhistamine, a partial H2 receptor antagonist.[1] This molecule, while not clinically useful, provided a crucial lead and helped to refine the model of the H2 receptor.
The development of this compound was the first major leap forward.[1][3] By modifying the side chain of histamine, the researchers created the first specific and competitive H2 receptor antagonist. This compound was instrumental in proving the existence of the H2 receptor and validating the therapeutic concept of H2 antagonism. However, this compound's low potency and poor oral bioavailability limited its clinical utility.
The subsequent development of metiamide addressed some of this compound's shortcomings. Metiamide, a derivative of this compound, was found to be approximately 10 times more potent. Unfortunately, clinical trials revealed that metiamide was associated with unacceptable toxicity, including nephrotoxicity and agranulocytosis, which was attributed to the thiourea group in its structure.
This led to the final and most successful modification: the replacement of the thiourea group with a cyanoguanidine group, resulting in the creation of cimetidine. Cimetidine retained the desired H2-antagonist activity of metiamide but without the associated toxicity, paving the way for its widespread clinical use.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and its successors. It is important to note that the data are derived from different experimental assays, which should be taken into account when making direct comparisons.
| Compound | pA2 (Guinea Pig Atrium) | Ki (nM) | Relative Potency (in vivo, Dog Gastric Secretion vs. This compound) |
| This compound | 5.1 | 3981 | 1 |
| Metiamide | 6.0 | 920 | ~10-17 |
| Cimetidine | 6.1 | 70 - 5431 | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki (inhibition constant) is the concentration of an inhibitor required to produce half-maximal inhibition. Relative potency data is based on in vivo studies of histamine-stimulated gastric acid secretion in dogs.
Key Experimental Protocols
The development of cimetidine relied on a series of key in vitro and in vivo experiments to characterize the pharmacological activity of the synthesized compounds.
In Vitro Assay: Isolated Guinea Pig Atrium
This assay was crucial for the initial screening and characterization of H2 receptor antagonists.
Objective: To determine the potency and competitive nature of H2 receptor antagonists by measuring their ability to inhibit the positive chronotropic effect of histamine on the spontaneously beating guinea pig right atrium.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution. The right atrium is dissected and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at a constant temperature (typically 32-37°C) and bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Recording of Atrial Rate: The spontaneous contractions of the atrium are recorded using an isometric force transducer connected to a data acquisition system.
-
Histamine Concentration-Response Curve: A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the increase in atrial rate.
-
Antagonist Incubation: The tissue is washed, and a specific concentration of the antagonist (e.g., this compound, cimetidine) is added to the organ bath and allowed to equilibrate for a predetermined period.
-
Shift in Histamine Response: A second cumulative concentration-response curve for histamine is then generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the histamine concentration-response curve is used to calculate the pA2 value of the antagonist, providing a quantitative measure of its potency. A parallel shift is indicative of competitive antagonism.
In Vivo Assay: Histamine-Stimulated Gastric Acid Secretion in the Anesthetized Rat
This in vivo model was used to assess the efficacy of the H2 receptor antagonists in a more physiologically relevant setting.
Objective: To measure the inhibitory effect of H2 receptor antagonists on histamine-stimulated gastric acid secretion in anesthetized rats.
Methodology:
-
Animal Preparation: Rats are fasted overnight and then anesthetized (e.g., with urethane). A surgical procedure is performed to expose the stomach.
-
Gastric Perfusion: A catheter is inserted into the esophagus and another into the duodenum to allow for continuous perfusion of the stomach with saline.
-
Collection of Gastric Effluent: The perfusate is collected at regular intervals, and the volume is measured.
-
Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to induce a stable rate of gastric acid secretion.
-
Antagonist Administration: Once a steady state of acid secretion is achieved, the H2 receptor antagonist is administered intravenously or orally.
-
Measurement of Acid Output: The acid concentration in the collected gastric effluent is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output is calculated by multiplying the acid concentration by the volume of the effluent.
-
Data Analysis: The percentage inhibition of histamine-stimulated acid secretion is calculated for different doses of the antagonist to determine its potency and duration of action in vivo.
Visualizing the Path to Cimetidine
The following diagrams illustrate the key relationships and workflows in the development of cimetidine.
References
An In-depth Technical Guide to the Binding Affinity of Burimamide to Histamine H2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of burimamide to the histamine H2 receptor. It includes quantitative binding data, detailed experimental protocols for determining affinity, and visualizations of the associated signaling pathway and experimental workflows.
Quantitative Binding Affinity Data
This compound was the first specific antagonist of the histamine H2 receptor, a discovery that paved the way for the development of later H2 blockers like cimetidine and ranitidine.[1] Its binding affinity has been characterized using various pharmacological parameters. The following table summarizes the key quantitative data for this compound's interaction with the histamine H2 receptor.
| Parameter | Value | Species/Tissue | Method | Reference |
| pA2 | ~5.0 | Guinea Pig Atrium | Functional Assay (Schild Plot) | [2] |
| Ki | 5.5 µM | CHO Cells (recombinant human H2R) | Radioligand Binding Assay |
Note: The pA2 value is a measure of the potency of an antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. The Ki value is the inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).
Experimental Protocols
The binding affinity of this compound for the H2 receptor is primarily determined through functional assays, as radiolabeled this compound is not commonly used. The original characterization and pA2 determination were performed using isolated guinea pig atria.
Functional Antagonism Assay (Schild Analysis) in Isolated Guinea Pig Atrium
This protocol is based on the methodology described by Black et al. (1972) for the initial characterization of this compound.[2]
Objective: To determine the pA2 value of this compound as a competitive antagonist at the histamine H2 receptor by measuring its effect on histamine-induced chronotropy (heart rate) in isolated guinea pig atria.
Materials:
-
Guinea pigs
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
Histamine dihydrochloride
-
This compound
-
Mepyramine (or other H1 antagonist)
-
Isolated organ bath system with temperature control (32-35°C) and force/rate transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Isolate the right atrium, which beats spontaneously.
-
Suspend the atrium in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a constant temperature (e.g., 32°C).
-
Connect the atrium to a force/rate transducer to record the heart rate.
-
Allow the preparation to equilibrate for at least 60 minutes, with regular washing, until a stable baseline heart rate is achieved.
-
-
H1 Receptor Blockade:
-
Add an H1 receptor antagonist (e.g., mepyramine) to the organ bath at a concentration sufficient to block any H1 receptor-mediated effects of histamine. This ensures that the observed response is solely due to H2 receptor activation.
-
-
Control Histamine Concentration-Response Curve:
-
Cumulatively add increasing concentrations of histamine to the organ bath.
-
Allow the heart rate to stabilize at each concentration before adding the next.
-
Record the increase in heart rate for each histamine concentration.
-
Continue until a maximal response is achieved.
-
Wash the tissue extensively to return the heart rate to baseline.
-
-
Antagonism with this compound:
-
Introduce a known concentration of this compound into the organ bath and allow it to equilibrate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
Repeat the cumulative histamine concentration-response curve in the presence of this compound.
-
Wash the tissue and repeat the antagonism protocol with at least two other, increasing concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of histamine in the presence of this compound to the EC50 of histamine in the absence of this compound.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the data points.
-
The pA2 value is the x-intercept of the regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the pA2 value of an antagonist using a functional assay like the one described above.
References
The Molecular Pharmacology of Burimamide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular pharmacology of burimamide and its derivatives. This compound holds a significant place in medicinal chemistry as the first selective antagonist of the histamine H₂ receptor, paving the way for the development of blockbuster anti-ulcer drugs like cimetidine. This document details the evolution of these compounds, their mechanism of action, quantitative pharmacological data, experimental protocols for their study, and the intricate signaling pathways they modulate.
Introduction: From Histamine to H₂ Receptor Antagonism
The development of this compound was a landmark achievement in rational drug design, originating from the study of histamine's physiological effects. Histamine, a biogenic amine, exerts its diverse actions through four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The observation that classical antihistamines (H₁ antagonists) failed to block histamine-induced gastric acid secretion led to the hypothesis of a second histamine receptor subtype, the H₂ receptor.[1]
A dedicated research program at Smith, Kline & French, led by Sir James Black, systematically modified the histamine molecule to develop a selective antagonist. This effort culminated in the synthesis of this compound, which competitively blocked the H₂ receptor and validated its existence.[2] Although this compound itself had poor oral bioavailability, it served as the crucial lead compound for the development of more potent and clinically successful derivatives, including metiamide and cimetidine.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and its principal derivatives, providing a quantitative comparison of their activity at the histamine H₂ receptor.
Table 1: H₂ Receptor Binding Affinities and Functional Potencies
| Compound | H₂ Receptor pA₂ | H₂ Receptor Kᵢ (µM) | H₂ Receptor IC₅₀ (µM) | Species/Tissue | Reference(s) |
| This compound | ~5.1 | 5.5 | - | Guinea-pig atrium | [4] |
| Metiamide | - | 0.92 | - | Human | |
| Metiamide | - | - | - | Guinea-pig atrium (Kb = 0.92 µM) | |
| Cimetidine | 6.1 | 1.1 ± 0.2 | 2.3 | Guinea-pig atrium, Human | |
| Tiotidine | - | 1.0 ± 0.0 | - | Human |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Kᵢ is the inhibition constant, representing the affinity of the antagonist for the receptor. IC₅₀ is the half-maximal inhibitory concentration.
Mechanism of Action and Signaling Pathways
This compound and its derivatives act as competitive antagonists or inverse agonists at the histamine H₂ receptor. The canonical signaling pathway for the H₂ receptor involves its coupling to the Gαs subunit of a heterotrimeric G protein.
Canonical Gαs-cAMP Signaling Pathway
Upon histamine binding, the H₂ receptor undergoes a conformational change, leading to the activation of Gαs. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as the stimulation of gastric acid secretion in parietal cells.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro H2 Receptor Antagonism Assay of Burimamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Burimamide was the first selective histamine H2 receptor antagonist to be identified, marking a significant milestone in the treatment of acid-related gastrointestinal disorders.[1][2][3] It acts as a competitive antagonist at the H2 receptor, inhibiting the binding of histamine and the subsequent physiological responses, such as gastric acid secretion.[4][5] Unlike some later H2 antagonists like cimetidine and ranitidine that can act as inverse agonists, this compound is considered a neutral antagonist. These application notes provide a detailed protocol for determining the in vitro H2 receptor antagonism of this compound using a functional cell-based cyclic AMP (cAMP) assay.
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit (Gαs). Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response. H2 receptor antagonists, such as this compound, competitively block histamine from binding to the receptor, thereby inhibiting this signaling cascade.
Caption: Histamine H2 receptor signaling pathway.
Quantitative Data: H2 Receptor Antagonist Affinities
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) for this compound and the related H2 antagonist, cimetidine. These values are crucial for comparing the potency of different compounds.
| Compound | Parameter | Value (nM) | Notes |
| This compound | Ki | 3981.07 | Binding affinity for the H2 receptor. |
| Cimetidine | Ki | 70 - 5431 | Range of reported binding affinities. |
| Cimetidine | IC50 | 140 - 1000 | Range of reported functional potencies. |
Experimental Protocols
Protocol: In Vitro Functional Assay for H2 Receptor Antagonism using cAMP Measurement
This protocol describes a method to determine the potency of this compound as an H2 receptor antagonist by measuring its ability to inhibit histamine-stimulated cAMP production in a cell-based assay.
1. Principle
This is a competitive functional assay. Cells expressing the H2 receptor are treated with a fixed concentration of histamine (agonist) to stimulate cAMP production. In the presence of an antagonist like this compound, the histamine-induced cAMP production is inhibited in a dose-dependent manner. The concentration of this compound that inhibits 50% of the maximal histamine response (IC50) is determined. This is commonly measured using competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where intracellular cAMP competes with a labeled cAMP analog for a limited number of antibody binding sites.
2. Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H2 receptor (e.g., from Eurofins DiscoverX or ATCC).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Agonist: Histamine dihydrochloride.
-
Antagonist: this compound.
-
cAMP Detection Kit: HTRF cAMP dynamic 2 kit (Cisbio) or AlphaLISA cAMP kit (PerkinElmer).
-
Microplates: 384-well, white, solid-bottom plates.
-
Plate Reader: HTRF or AlphaScreen compatible microplate reader.
3. Cell Preparation
-
Culture the H2 receptor-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells once with assay buffer.
-
Resuspend the cells in assay buffer to the desired density (e.g., 2,500 cells/5 µL). Keep cells on ice.
4. Assay Procedure
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of histamine.
-
Dispensing:
-
Add 5 µL of varying concentrations of this compound to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer.
-
Add 5 µL of the cell suspension to each well.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Agonist Stimulation:
-
Prepare a solution of histamine in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX). The final histamine concentration should be its EC80 value (the concentration that gives 80% of the maximal response), which should be determined beforehand.
-
Add 10 µL of the histamine/IBMX solution to all wells except the basal control wells (which receive 10 µL of assay buffer with IBMX).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, prepare the lysis and detection reagents.
-
Add the detection reagents to each well (e.g., 10 µL of each reagent for HTRF).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the plate on a compatible microplate reader.
5. Data Analysis
-
The raw data (e.g., HTRF ratio) is inversely proportional to the cAMP concentration.
-
Normalize the data:
-
Set the signal from the basal control wells (no histamine) as 100% inhibition.
-
Set the signal from the histamine-only wells (no antagonist) as 0% inhibition.
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
Caption: Experimental workflow for H2 antagonism assay.
Application Notes
-
Cell Line Selection: The choice of cell line is critical. Using a cell line with stable, high-level expression of the H2 receptor will provide a robust assay window.
-
Agonist Concentration: It is crucial to use a concentration of histamine that gives a submaximal response (EC80). This ensures that the assay is sensitive enough to detect competitive antagonism.
-
PDE Inhibitor: The inclusion of a phosphodiesterase inhibitor like IBMX is essential to prevent the enzymatic degradation of cAMP, thereby increasing the signal-to-noise ratio.
-
Solvent Effects: Ensure that the final concentration of any solvent (e.g., DMSO) used to dissolve the test compounds is consistent across all wells and is at a level that does not affect cell viability or enzyme activity (typically ≤ 0.5%).
-
Troubleshooting:
-
Low Signal/Small Assay Window: This could be due to low receptor expression, poor cell health, or degradation of cAMP. Check cell passage number, optimize cell density, and ensure the PDE inhibitor is active.
-
High Well-to-Well Variability: This may result from inaccurate pipetting, uneven cell distribution, or edge effects in the microplate. Use calibrated multichannel pipettes and ensure thorough mixing of the cell suspension.
-
-
Data Interpretation: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist response. This value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the agonist concentration and its KD are known, providing a more direct measure of antagonist affinity.
References
- 1. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2-antagonists--past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Burimamide in Isolated Guinea Pig Atrium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of burimamide, a histamine H2 receptor antagonist, on the function of isolated guinea pig atria. The following sections detail the necessary materials, step-by-step experimental procedures for assessing chronotropic and inotropic effects, and data presentation, including quantitative summaries and pathway visualizations.
Introduction
This compound was a foundational tool in the characterization of histamine H2 receptors. In the context of cardiac physiology, histamine exerts positive chronotropic (heart rate) and inotropic (force of contraction) effects, primarily through the activation of H2 receptors in the sinoatrial node and ventricular myocardium, respectively. This compound acts as a competitive antagonist at these receptors, making it a valuable pharmacological tool to study H2 receptor function and signaling in the heart. This protocol outlines the use of this compound in the classic isolated guinea pig atrium model, a robust and well-characterized ex vivo system for studying cardiac pharmacology.
Experimental Protocols
Preparation of Isolated Guinea Pig Atria
This protocol describes the dissection and mounting of the right atrium for chronotropy studies (spontaneously beating) and the left atrium for inotropy studies (electrically paced).
Materials:
-
Guinea pigs (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Pressurized 95% O2 / 5% CO2 gas mixture
-
Dissection instruments (scissors, forceps)
-
Organ bath system with temperature control (37°C), aeration, and a force-displacement transducer
-
Stimulator for electrical pacing (for left atrium)
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Rapidly open the thoracic cavity and excise the heart.
-
Place the heart in a beaker of cold, oxygenated Tyrode's solution.
-
Gently remove the ventricles and surrounding tissue to isolate the atria.
-
For chronotropy studies, carefully dissect the right atrium and mount it in the organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
For inotropy studies, dissect the left atrium and mount it in the organ bath under the same conditions. Position two stimulating electrodes to pace the atrium at a constant frequency (e.g., 1-2 Hz).
-
Connect the atria to a force-displacement transducer to record contractile activity.
-
Allow the preparations to equilibrate for at least 30-60 minutes, with regular washing with fresh Tyrode's solution, until a stable baseline rhythm (right atrium) or contractile force (left atrium) is achieved.
Investigating the Antagonism of Histamine-Induced Effects by this compound
This protocol details the generation of histamine concentration-response curves in the absence and presence of this compound to demonstrate competitive antagonism.
Procedure:
-
After equilibration, record a stable baseline for at least 15 minutes.
-
Control Histamine Concentration-Response Curve:
-
Add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁸ M to 10⁻³ M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the increase in heart rate (chronotropy) or force of contraction (inotropy).
-
-
Wash the preparation with fresh Tyrode's solution until the baseline activity returns.
-
This compound Incubation:
-
Add a fixed concentration of this compound (e.g., 10⁻⁶ M, 10⁻⁵ M, or 3 x 10⁻⁵ M) to the organ bath.[1]
-
Incubate the atrial preparation with this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.
-
-
Histamine Concentration-Response Curve in the Presence of this compound:
-
Repeat the cumulative addition of histamine as described in step 2, in the continued presence of this compound.
-
-
Repeat steps 3-5 with different concentrations of this compound if desired.
Data Presentation
Quantitative Data Summary
The following tables summarize the expected effects of this compound on histamine-induced responses in the isolated guinea pig atrium.
Table 1: Effect of this compound on Histamine-Induced Chronotropic Response in Isolated Guinea Pig Right Atrium
| This compound Concentration (M) | Histamine EC50 (M) | Maximum Response (Increase in BPM) |
| 0 (Control) | ~ 3 x 10⁻⁷ | ~ 120 |
| 1 x 10⁻⁶ | Increased | No significant change |
| 1 x 10⁻⁵ | Further Increased | No significant change |
| 3 x 10⁻⁵ | Substantially Increased | No significant change |
Note: The values presented are illustrative of a competitive antagonistic effect, characterized by a rightward shift in the concentration-response curve (increased EC50) with no change in the maximal response.
Table 2: Antagonist Affinity of this compound
| Parameter | Value | Tissue |
| pA2 | ~ 5.17 | Guinea Pig Atrium |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A pA2 of 5.17 corresponds to a Ki (inhibitory constant) of approximately 6.7 x 10⁻⁶ M.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in isolated guinea pig atrium.
H2 Receptor Signaling Pathway in Cardiomyocytes
Caption: H2 receptor signaling cascade in cardiac cells.
Conclusion
The isolated guinea pig atrium is a valuable model for characterizing the pharmacological properties of H2 receptor antagonists like this compound. The protocols outlined above provide a framework for demonstrating the competitive nature of this compound's antagonism of histamine-induced positive chronotropic and inotropic effects. The provided quantitative data and pathway diagrams serve as a reference for expected outcomes and the underlying molecular mechanisms. This experimental system remains a cornerstone for cardiac pharmacology research and drug development.
References
Burimamide: A Pharmacological Tool for Elucidating the Role of Histamine in Gastrin-Mediated Gastric Acid Secretion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Burimamide is a pioneering pharmacological compound that played a crucial role in the identification and characterization of the histamine H2-receptor. As a specific H2-receptor antagonist, it has been instrumental in dissecting the signaling pathways that regulate gastric acid secretion. While succeeded by more potent and clinically utilized H2-receptor antagonists like cimetidine and ranitidine, this compound remains a valuable tool compound for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of histamine in gastric function, particularly in response to stimulants such as gastrin.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying gastrin-stimulated gastric acid secretion.
Mechanism of Action
Gastrin, a key hormone in the regulation of gastric acid secretion, primarily exerts its effect through an indirect pathway involving histamine. Gastrin stimulates enterochromaffin-like (ECL) cells in the gastric mucosa to release histamine. Histamine then binds to H2-receptors on the basolateral membrane of parietal cells, triggering a signaling cascade that leads to the secretion of hydrochloric acid (HCl) into the gastric lumen.
This compound acts as a competitive antagonist at the histamine H2-receptor on parietal cells. By blocking this receptor, this compound inhibits the downstream effects of histamine, thereby reducing gastric acid secretion. This makes it an effective tool to investigate the extent to which gastrin-stimulated acid secretion is dependent on the histamine pathway. It is important to note that this compound does not directly inhibit the secretion of gastrin from G-cells. In fact, studies with related H2-receptor antagonists have shown that by inhibiting acid secretion, the negative feedback on gastrin release is reduced, which can lead to a secondary increase in serum gastrin levels.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Stimulant | This compound Dose | Route of Administration | Observed Effect | Reference |
| Dog (Heidenhain pouch) | Histamine | 40 µmol/kg | Intravenous (bolus) | Prompt inhibition of acid secretion | [1] |
| Dog (Heidenhain pouch) | Histamine | >30 µmol/kg/hr | Continuous Intravenous Infusion | Inhibition of acid secretion (Note: Toxicity observed at this dose) | [1] |
| Pig | Pentagastrin | 5 mg/kg | Intravenous | Significant inhibition of acid concentration and output |
Comparative Potency of H2-Receptor Antagonists
| Compound | Relative Potency (vs. This compound) | Animal Model | Notes | Reference |
| Metiamide | 15-17 times more potent | Dog | Continuous intravenous infusion | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Histamine-Stimulated Acid Secretion in Isolated Gastric Glands (Aminopyrine Accumulation Assay)
This protocol is based on the principle that the weak base [¹⁴C]-aminopyrine will accumulate in acidic spaces. The amount of accumulated radioactivity is proportional to the acid secretion by parietal cells within the isolated gastric glands.
Materials:
-
Rabbit stomach
-
Collagenase solution
-
HEPES-buffered saline
-
[¹⁴C]-aminopyrine
-
Histamine
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and remove the stomach.
-
Wash the stomach with cold saline to remove contents.
-
Separate the gastric mucosa from the underlying muscle layers.
-
Mince the mucosa and incubate with a collagenase-containing solution to digest the connective tissue and release the gastric glands.
-
Filter the digest to remove undigested tissue and collect the glands by centrifugation.
-
Wash the glands several times with HEPES-buffered saline.
-
-
Aminopyrine Accumulation Assay:
-
Resuspend the isolated gastric glands in fresh HEPES-buffered saline.
-
Prepare incubation tubes containing the gland suspension, [¹⁴C]-aminopyrine, and the desired concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M). A control group without this compound should be included.
-
Pre-incubate the tubes for 10-15 minutes at 37°C.
-
Initiate the acid secretion by adding histamine (e.g., 10⁻⁵ M) to the tubes. Include a basal (unstimulated) control group.
-
Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Stop the reaction by placing the tubes on ice and pellet the glands by centrifugation.
-
Measure the radioactivity in an aliquot of the supernatant and in the pellet (after solubilization).
-
Calculate the aminopyrine accumulation ratio (radioactivity in pellet / radioactivity in supernatant).
-
-
Data Analysis:
-
Plot the aminopyrine accumulation ratio against the concentration of this compound to determine the inhibitory effect. A dose-response curve can be generated to calculate the IC₅₀ value.
-
Protocol 2: In Vivo Measurement of Gastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats
This protocol allows for the continuous measurement of gastric acid secretion in a living animal model.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthesia
-
Surgical instruments
-
Perfusion pump
-
pH meter and electrode
-
Saline solution (0.9% NaCl)
-
Pentagastrin
-
This compound
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats with urethane (e.g., 1.25 g/kg, intraperitoneally).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous infusion of pentagastrin and this compound.
-
Expose the stomach through a midline abdominal incision.
-
Insert a cannula into the stomach through the esophagus and another at the pylorus to allow for gastric perfusion.
-
-
Gastric Perfusion and Acid Secretion Measurement:
-
Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.
-
Collect the perfusate from the pyloric cannula and continuously monitor its pH using a pH meter.
-
Allow the preparation to stabilize and record the basal acid secretion rate.
-
Induce gastric acid secretion by continuous intravenous infusion of pentagastrin (e.g., 16 µg/kg/hr).
-
Once a stable stimulated acid secretion rate is achieved, administer this compound intravenously as a bolus injection (e.g., 40 µmol/kg) or as a continuous infusion.
-
Continue to monitor the pH of the perfusate to determine the inhibitory effect of this compound on pentagastrin-stimulated acid secretion.
-
-
Data Analysis:
-
Calculate the acid output (in µmol/min) by titrating the collected perfusate with a standard NaOH solution or by calculation based on the pH change and flow rate.
-
Compare the acid output before and after this compound administration to quantify the inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of gastrin-stimulated acid secretion and the site of action of this compound.
Caption: Experimental workflow for the in vitro aminopyrine accumulation assay.
Off-Target Effects and Considerations
While this compound is primarily known as an H2-receptor antagonist, it is important for researchers to be aware of its potential off-target effects. This compound has been reported to possess alpha-adrenoceptor blocking activity.[2] This could be a confounding factor in studies where adrenergic signaling is also involved. Therefore, appropriate controls and careful interpretation of data are necessary, especially in complex in vivo models. Additionally, at high concentrations, this compound has been associated with some toxicity, as noted in early studies.[1] Researchers should perform dose-response studies to identify an effective and non-toxic concentration range for their specific experimental setup.
Preparation of this compound for Experiments
For in vivo experiments, this compound can be dissolved in saline (0.9% NaCl). Gentle warming may be required to aid dissolution. The solution should be prepared fresh on the day of the experiment. For in vitro studies, this compound can be dissolved in an appropriate buffer, such as HEPES-buffered saline, to the desired stock concentration. It is recommended to perform a solubility test in the specific buffer to be used in the experiment.
Conclusion
This compound, as the first specific histamine H2-receptor antagonist, remains a valuable pharmacological tool for investigating the intricate mechanisms of gastric acid secretion. Its ability to selectively block the histamine pathway allows researchers to delineate the contribution of histamine in the physiological response to secretagogues like gastrin. The protocols and data presented here provide a foundation for the effective use of this compound in both in vitro and in vivo research settings. Careful consideration of its off-target effects and appropriate experimental design are crucial for obtaining robust and interpretable results.
References
Application Notes: The Use of Burimamide in cAMP Measurement Assays
Introduction
Burimamide is a histamine analogue that has been instrumental in the pharmacological characterization of histamine receptors. Initially developed as a histamine H2 receptor antagonist, it was a key compound in the research that led to the development of later H2 antagonists like cimetidine.[1] While it has therapeutic limitations, this compound remains a valuable tool in research settings, particularly for studying histamine H2 and H3 receptor signaling.[2] Its application in cyclic AMP (cAMP) measurement assays is primarily to investigate the coupling of these receptors to adenylyl cyclase, the enzyme responsible for cAMP synthesis.
Histamine H2 receptors are typically coupled to the Gs alpha subunit of G-proteins, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. As an antagonist at H2 receptors, this compound can be used to block the cAMP increase induced by histamine or other H2 agonists.[3]
Conversely, histamine H3 receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase activity.[4] This results in a decrease in intracellular cAMP levels. In assays studying H3 receptors, cAMP levels are often artificially elevated using the adenylyl cyclase activator forskolin to create a measurable window for inhibition.[5] In this context, this compound's role can be complex; it has been shown to act as a competitive H3 antagonist, but also as a partial or full agonist in cell systems with high constitutive H3 receptor activity, where it can independently inhibit forskolin-stimulated cAMP accumulation.
These application notes provide a detailed protocol for utilizing this compound in a forskolin-stimulated cAMP accumulation assay to characterize its effects on Gi-coupled histamine H3 receptors.
Signaling Pathway of Gi-Coupled Histamine H3 Receptor
The following diagram illustrates the signaling cascade associated with the histamine H3 receptor, which is coupled to an inhibitory G-protein (Gi). Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Forskolin is a tool used to directly activate adenylyl cyclase, bypassing the receptor, which is essential for studying inhibitory effects.
Caption: Signaling pathway of the Gi-coupled Histamine H3 receptor.
Experimental Protocols
This section details a representative protocol for measuring the effect of this compound on forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor (CHO-H3 cells). This method is based on the quantification of radiolabeled cAMP following cell treatment.
Protocol 1: ³H-cAMP Accumulation Assay
Objective: To determine the effect of this compound (as a potential agonist or antagonist) on cAMP levels in CHO-H3 cells.
Materials:
-
CHO-H3 cells (or other suitable cell line expressing the target receptor)
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium/Nutrient Mix F12 (DMEM/F12)
-
Fetal Calf Serum (FCS)
-
L-glutamine
-
³H-adenine (25-30 Ci/mmol)
-
Serum-free media
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin
-
This compound
-
Histamine (or other H3 agonist, for antagonist studies)
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Dowex AG 50W-X4 resin
-
Alumina (neutral, activity grade 1)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-H3 cells in DMEM/F12 supplemented with 10% FCS and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 24-well plates and grow until confluent.
-
-
Cell Labeling:
-
Remove the culture medium from the confluent cells.
-
Pre-label the intracellular ATP pool by incubating the cells with 2 µCi/ml ³H-adenine in 0.5 ml of serum-free media per well for 3 hours at 37°C.
-
-
Pre-incubation:
-
Aspirate the ³H-adenine solution and wash each well once with 1 ml of serum-free media.
-
Add 1 ml of serum-free media containing 100 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.
-
If testing this compound as an antagonist, add the desired final concentrations of this compound to the appropriate wells during this step.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Treatment (Agonist/Forskolin Stimulation):
-
To measure the agonist effect of this compound: Add varying concentrations of this compound to the wells.
-
To measure the antagonist effect of this compound: Add a fixed concentration of an H3 agonist (e.g., histamine) to the wells already containing this compound.
-
In all wells (except basal controls), add forskolin (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.
-
Incubate the plates for 10-15 minutes at 37°C.
-
-
Assay Termination and cAMP Isolation:
-
Terminate the incubation by aspirating the medium and lysing the cells with 1 ml of cold 5% (w/v) TCA.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
The accumulated ³H-cAMP can be separated from other radiolabeled adenine nucleotides using a two-step column chromatography process with Dowex and alumina resins.
-
Transfer the TCA lysates to columns containing Dowex resin, which binds ATP and ADP. The eluate, containing ³H-cAMP, is then passed through a column of neutral alumina, which binds the ³H-cAMP.
-
Elute the ³H-cAMP from the alumina column with a suitable buffer (e.g., 0.1 M imidazole-HCl).
-
-
Quantification and Data Analysis:
-
Add the eluate containing the purified ³H-cAMP to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Data can be expressed as a percentage of the forskolin-stimulated cAMP accumulation.
-
For agonist activity, calculate EC₅₀ values. For antagonist activity, Schild analysis can be performed to determine the pA₂ or K₋B value, which quantifies antagonist affinity.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the ³H-cAMP accumulation assay.
Caption: Workflow for a ³H-cAMP accumulation assay.
Data Presentation
The pharmacological activity of this compound can be quantified by its potency and affinity at the target receptor. The following table summarizes representative quantitative data for this compound from receptor binding and functional cAMP assays.
| Parameter | Value | Cell/Tissue System | Receptor Target | Assay Type | Reference |
| pIC₅₀ (Site A) | 7.9 ± 1.5 | Rat Brain | Histamine H3 | [³H]NAMH Displacement | |
| pIC₅₀ (Site B) | 5.6 ± 0.7 | Rat Brain | Histamine H3 | [³H]NAMH Displacement | |
| Pharmacological Profile | Partial Agonist | CHO-H3-SPAP cells | Histamine H3 | Forskolin-stimulated CRE-SPAP production | |
| Pharmacological Profile | Effective Agonist | SK-N-MC cells expressing human/rat H3 receptors | Histamine H3 | Forskolin-mediated cAMP production | |
| Pharmacological Profile | Neutral Antagonist | CHO cells expressing rat H2 receptors | Histamine H2 | Basal and forskolin-induced cAMP formation |
References
- 1. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New analogs of this compound as potent and selective histamine H3 receptor antagonists: the effect of chain length variation of the alkyl spacer and modifications of the N-thiourea substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving and Using Burimamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and use of burimamide, a histamine H2 receptor antagonist, in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound was the first specific histamine H2 receptor antagonist to be discovered and is a key tool in pharmacology for studying histamine-mediated signaling.[1] It functions by competitively blocking the action of histamine at H2 receptors, thereby inhibiting downstream signaling cascades such as the production of cyclic AMP (cAMP).[2][3] In some contexts, it may also show activity at H3 receptors.[4] Proper solubilization and handling of this compound are essential for maintaining its stability and ensuring accurate dosing in in vitro cell-based assays. The most common and recommended solvent for preparing stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).[4]
Data Presentation: Solubility and Storage
The following table summarizes the key properties for dissolving and storing this compound.
| Property | Data / Recommendation | Reference |
| Appearance | Solid powder | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | |
| Recommended Stock Conc. | 10-100 mM in 100% DMSO. Prepare a high concentration to minimize the final DMSO volume in culture. | |
| Final DMSO in Media | Should not exceed 0.5%, with ≤0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity. | |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4°C, dry and dark.Long-term (months to years): -20°C, dry and dark. |
Experimental Protocol I: Preparation of Concentrated Stock Solution
This protocol details the steps for preparing a sterile, concentrated stock solution of this compound in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood).
Materials:
-
This compound powder (Molecular Weight: 212.32 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and sterile syringe
Procedure:
-
Calculate Mass: Determine the mass of this compound powder required to achieve the desired stock concentration and volume.
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 212.32 g/mol * 1000 mg/g = 2.12 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: Draw the dissolved this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile tube. This step removes any potential microbial contaminants.
-
Aliquoting and Storage: Distribute the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This practice prevents repeated freeze-thaw cycles, which can degrade the compound. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store as recommended in the table above.
Experimental Protocol II: Preparation of Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Procedure:
-
Thaw Stock Solution: Retrieve one aliquot of the this compound stock solution from storage and allow it to thaw completely at room temperature.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of stock solution needed to reach the final desired working concentration in your culture medium.
-
Example for 10 mL of medium with a final concentration of 10 µM, using a 10 mM stock: V₁ (Stock Vol) = (C₂ * V₂) / C₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution directly to the pre-warmed culture medium. Pipette up and down gently or swirl the flask to ensure immediate and thorough mixing. This rapid dilution into the larger volume helps prevent the compound from precipitating out of solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the final working concentration of this compound or the vehicle control.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: this compound acts as a neutral antagonist at the H2 receptor.
Caption: Workflow for preparing this compound solutions for cell culture.
References
- 1. Histamine H2-antagonists--past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of this compound, a histamine antagonist, on acid secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols for Studying Histamine-Mediated Vasodilation Using Burimamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine is a crucial biogenic amine involved in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects on the cardiovascular system, particularly vasodilation, are complex and mediated by at least two distinct receptor subtypes: histamine H1 and H2 receptors. The development of selective antagonists for these receptors has been instrumental in dissecting their individual contributions to the overall vascular response to histamine.
Burimamide holds a significant place in pharmacology as the first specific histamine H2-receptor antagonist.[1] Its discovery was a landmark that allowed for the definitive characterization of H2 receptors and their physiological roles.[1] In the context of vascular pharmacology, this compound is an invaluable tool for investigating the H2-receptor-mediated component of histamine-induced vasodilation. By selectively blocking H2 receptors, researchers can isolate and quantify the contribution of this receptor subtype to the overall vasodilator response, providing a clearer understanding of the complex interplay between H1 and H2 receptor activation in different vascular beds.[2][3]
These application notes provide detailed protocols and data for utilizing this compound as a selective H2-receptor antagonist to study histamine-mediated vasodilation in both in vivo and in vitro experimental models.
Mechanism of Action
Histamine-induced vasodilation is a dual-pathway process involving both H1 and H2 receptors, which are G-protein coupled receptors.
-
H1 Receptor-Mediated Vasodilation: Primarily acts on endothelial cells, stimulating the production of nitric oxide (NO), a potent vasodilator. This effect is generally rapid and transient.
-
H2 Receptor-Mediated Vasodilation: Directly acts on vascular smooth muscle cells. Activation of H2 receptors leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation. This response is typically more sustained compared to the H1-mediated effect.
This compound selectively and competitively antagonizes the action of histamine at H2 receptors, thereby inhibiting the cAMP-mediated vasodilation pathway. This allows for the specific investigation of the H2 receptor's role in vascular tone regulation.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate histamine-mediated vasodilation.
Table 1: In Vivo Antagonism of Histamine-Induced Hypotension in Monkeys
| Treatment | Dose of Histamine for 50% Maximal Hypotensive Response (µg/kg) |
| Histamine alone | 0.115 |
| After Chlorpheniramine (H1 antagonist) | 13.5 |
| After Chlorpheniramine + this compound (20 mg/kg) | 23.5 |
| After Mepyramine (H1 antagonist) | 23.0 |
| After Mepyramine + this compound (20 mg/kg) | 55.0 |
This data demonstrates that the addition of this compound significantly increases the dose of histamine required to produce a hypotensive effect, even in the presence of an H1 antagonist, confirming the involvement of H2 receptors in the overall vasodilator response.
Table 2: Antagonism of Histamine-Induced Effects in Anesthetized Dogs
| Parameter | Treatment | Observation |
| Blood Pressure | Histamine | Dose-dependent decrease |
| Mepyramine (H1 antagonist) | Partial attenuation of hypotension | |
| Mepyramine + this compound | Nearly complete attenuation of hypotension | |
| Gracilis Muscle Vasodilation | This compound alone | No effect on histamine-induced vasodilation |
| Mepyramine alone | Partial attenuation of vasodilation | |
| Mepyramine + Metiamide (another H2 antagonist) | Further attenuation of vasodilation | |
| Carotid Blood Flow | Histamine (intra-arterial) | Dose-dependent increase |
| Mepyramine | Partial suppression of histamine response | |
| This compound or Metiamide | Effective antagonism of mepyramine-resistant vasodilation[2] |
These findings highlight the cooperative role of H1 and H2 receptors in mediating histamine's vasodilator effects in different vascular beds of the dog.
Experimental Protocols
Protocol 1: In Vivo Measurement of Histamine-Induced Hypotension in the Anesthetized Dog
This protocol is adapted from studies investigating the depressor responses to histamine in anesthetized canines.
1. Animal Preparation: a. Adult mongrel dogs of either sex are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbital). b. The trachea is cannulated to ensure a patent airway, and the animal is ventilated artificially. c. A femoral artery is cannulated for continuous monitoring of arterial blood pressure using a pressure transducer. d. A femoral vein is cannulated for the intravenous administration of drugs.
2. Experimental Procedure: a. After a stabilization period, a baseline blood pressure reading is established. b. A cumulative dose-response curve to histamine is generated by administering increasing doses of histamine intravenously (e.g., 1 x 10⁻¹⁰ to 1 x 10⁻⁷ mol/kg) and recording the maximum fall in mean arterial pressure for each dose. c. An H1 receptor antagonist (e.g., mepyramine, 2.5 x 10⁻⁶ mol/kg) is administered intravenously. d. After a suitable equilibration period (e.g., 15-20 minutes), the histamine dose-response curve is repeated in the presence of the H1 antagonist. e. This compound is then administered as a continuous intravenous infusion (e.g., 4 x 10⁻⁷ to 2 x 10⁻⁶ mol/kg/min) in the continued presence of the H1 antagonist. f. The histamine dose-response curve is repeated during the this compound infusion.
3. Data Analysis: a. The fall in mean arterial pressure is plotted against the log dose of histamine to generate dose-response curves. b. The rightward shift of the dose-response curves in the presence of the antagonists is indicative of competitive antagonism. c. The dose-ratios can be calculated to quantify the potency of the antagonists.
Protocol 2: In Vitro Analysis of Histamine-Mediated Vasodilation in Isolated Arteries Using an Organ Bath
This protocol provides a general framework for studying the effects of this compound on histamine-induced relaxation in isolated arterial rings.
1. Tissue Preparation: a. A suitable animal (e.g., rabbit, rat) is euthanized according to approved ethical guidelines. b. A major artery (e.g., thoracic aorta, carotid artery) is carefully dissected and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution. c. The artery is cleaned of adherent connective tissue and cut into rings of approximately 2-4 mm in length. d. The arterial rings are mounted on stainless steel hooks in an organ bath containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
2. Experimental Procedure: a. The arterial rings are allowed to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 2g for rabbit aorta). During this period, the PSS is changed every 15-20 minutes. b. The viability of the rings is assessed by contracting them with a high-potassium solution (e.g., 80 mM KCl). c. The rings are washed and allowed to return to baseline tension. d. To study relaxation, the rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine, norepinephrine) to approximately 50-70% of the maximal KCl-induced contraction. e. Once a stable contraction is achieved, a cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath. f. The rings are then washed and allowed to recover. g. To investigate the role of H2 receptors, the rings are incubated with this compound (e.g., 10⁻⁶ to 10⁻⁵ M) for a specified period (e.g., 30 minutes). h. In the presence of this compound, the pre-contraction with the vasoconstrictor is repeated, followed by a second cumulative concentration-response curve to histamine.
3. Data Analysis: a. The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. b. Concentration-response curves for histamine in the absence and presence of this compound are plotted. c. The rightward shift of the histamine concentration-response curve in the presence of this compound indicates competitive antagonism at H2 receptors. d. A Schild plot analysis can be performed to determine the pA2 value, which provides a measure of the affinity of this compound for the H2 receptor.
Conclusion
This compound remains a valuable pharmacological tool for the specific investigation of histamine H2 receptor-mediated vasodilation. The protocols and data presented herein provide a foundation for researchers to design and execute experiments aimed at elucidating the complex role of histamine in the regulation of vascular tone. By employing this compound in well-controlled in vivo and in vitro models, scientists can continue to unravel the intricate signaling pathways involved in histamine-mediated cardiovascular effects, which may have implications for the development of novel therapeutic strategies for a variety of cardiovascular and inflammatory diseases.
References
- 1. Identification and specific blockade of two receptors for histamine in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The significance of histamine H1 and H2 receptors on the carotid vascular bed in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of histamine H1 and H2 receptors on the carotid vascular bed in the dog | Neurology [ez-admanager.com]
Application Notes and Protocols: Burimamide Administration in Rodent Models of Gastric Ulcers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing gastric ulcers in rodent models and guidance on the administration of the histamine H2 receptor antagonist, burimamide, for preclinical anti-ulcer studies. While specific studies detailing the use of this compound in these rodent models are not extensively available in the reviewed literature, the following protocols are based on established ulcer induction methods and pharmacological principles for H2 receptor antagonists.
Introduction
This compound was a foundational compound in the development of histamine H2 receptor antagonists, a class of drugs that significantly advanced the treatment of peptic ulcer disease by reducing gastric acid secretion. Although largely superseded by more potent and orally bioavailable successors like cimetidine and ranitidine, studying this compound in rodent models of gastric ulcers can still provide valuable insights into the fundamental mechanisms of H2 receptor antagonism and gastric mucosal protection.
Rodent Models of Gastric Ulcer Induction
Several well-established models are used to induce gastric ulcers in rodents, each mimicking different aspects of human ulcer pathology. The choice of model depends on the specific research question, such as studying the effects of a compound on gastric acid secretion, mucosal defense, or healing of chronic ulcers.
Pylorus Ligation-Induced Ulcer Model
This acute model is primarily used to evaluate the anti-secretory and cytoprotective effects of a test compound. The ligation of the pyloric sphincter leads to the accumulation of gastric acid and pepsin, causing autodigestion of the gastric mucosa and ulcer formation.
Experimental Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220 g) are fasted for 24-48 hours before the experiment, with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).
-
Surgical Procedure:
-
Make a midline abdominal incision of about 1 cm below the xiphoid process.
-
Gently expose the stomach and locate the pyloric sphincter.
-
Ligate the pylorus using a silk suture, being careful to avoid damage to the blood vessels.
-
Reposition the stomach in the abdominal cavity and suture the incision.
-
-
Drug Administration: Administer this compound (or vehicle/standard drug) intraperitoneally or subcutaneously immediately after pylorus ligation.
-
Post-operative Period: The animals are deprived of food and water for the duration of the experiment (typically 4-19 hours).
-
Sample Collection and Analysis:
-
At the end of the experimental period, euthanize the animals.
-
Open the abdomen and ligate the esophagus.
-
Carefully remove the stomach and collect the gastric contents into a centrifuge tube.
-
Measure the volume of the gastric juice and determine its pH.
-
Centrifuge the gastric juice and use the supernatant to determine free and total acidity by titrating with 0.01 N NaOH.
-
Open the stomach along the greater curvature and rinse with saline.
-
Examine the gastric mucosa for ulcers and score the ulcer index based on the number and severity of lesions.
-
Acetic Acid-Induced Chronic Gastric Ulcer Model
This model is used to induce chronic gastric ulcers that more closely resemble human peptic ulcers, making it suitable for studying the healing process.
Experimental Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (200-250 g) are fasted for 24 hours before surgery, with free access to water.
-
Anesthesia: Anesthetize the rats as described for the pylorus ligation model.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.
-
Inject 0.05 mL of a 20-100% acetic acid solution into the subserosal layer of the anterior gastric wall.[1][2] A defined area of the serosa can also be exposed to acetic acid using a cylindrical mold.
-
Reposition the stomach and suture the abdominal wall.
-
-
Drug Administration: Begin administration of this compound (or vehicle/standard drug) 24 hours after the ulcer induction and continue for a specified period (e.g., 7-14 days). Administration can be intraperitoneal, subcutaneous, or oral.
-
Assessment of Ulcer Healing:
-
At the end of the treatment period, euthanize the animals.
-
Remove the stomach, open it along the greater curvature, and measure the area of the ulcer.
-
The ulcer healing rate can be calculated.
-
Conduct histopathological examination of the ulcerated tissue to assess epithelial regeneration, granulation tissue formation, and angiogenesis.[3][4]
-
Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model
This model is used to investigate the pathogenesis of stress-induced gastric lesions, where both central nervous system and local mucosal factors play a role.
Experimental Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats or mice are fasted for 24 hours with free access to water.
-
Drug Administration: Administer this compound (or vehicle/standard drug) 30-60 minutes before inducing stress.
-
Stress Induction:
-
Place the animals in individual restraint cages.
-
Immerse the cages vertically in a water bath maintained at 23-25°C to the level of the xiphoid process.[5]
-
The duration of stress is typically 3-7 hours.
-
-
Ulcer Assessment:
-
Immediately after the stress period, euthanize the animals.
-
Remove the stomach, inflate it with saline, and fix it in formalin.
-
Open the stomach along the greater curvature and examine for mucosal lesions (petechiae and linear ulcers).
-
Calculate the ulcer index based on the length and number of lesions.
-
Administration of this compound
Vehicle Selection: this compound can be dissolved in saline for parenteral administration. For oral administration, a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) may be appropriate.
Route of Administration: Based on early studies, intravenous, intraperitoneal, and subcutaneous routes are effective for this compound. Oral bioavailability is known to be poor, which was a key reason for the development of its successors.
Dosage Considerations:
Direct dose-response data for this compound in rodent gastric ulcer models is limited. However, a study in dogs provides valuable information on its potency in inhibiting histamine-stimulated gastric acid secretion.
-
A bolus intravenous injection of 40 µmol/kg of this compound produced a similar degree of inhibition of gastric acid secretion as 4 µmol/kg of metiamide.
-
Metiamide was found to be 15 to 17 times more potent than this compound when administered by continuous intravenous infusion.
-
Toxicity symptoms were observed with this compound at doses exceeding 30 µmol/kg/hr via continuous infusion.
Given that the molecular weight of this compound is 212.3 g/mol , 40 µmol/kg is approximately 8.5 mg/kg. This can serve as a starting point for dose-ranging studies in rodents. It is recommended to test a range of doses (e.g., 5, 10, 20, and 40 mg/kg) to establish a dose-response relationship for anti-ulcer activity in the chosen model.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | pH | Free Acidity (mEq/L) | Total Acidity (mEq/L) | Ulcer Index | % Inhibition |
| Vehicle Control | - | ||||||
| This compound | 5 | ||||||
| This compound | 10 | ||||||
| This compound | 20 | ||||||
| Standard Drug (e.g., Cimetidine) | 100 |
Table 2: Effect of this compound on the Healing of Acetic Acid-Induced Gastric Ulcers in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | Initial Ulcer Area (mm²) | Final Ulcer Area (mm²) | % Healing |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 20 | |||
| This compound | 40 | |||
| Standard Drug (e.g., Omeprazole) | 20 |
Signaling Pathways and Experimental Workflows
Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells
This compound acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells. Binding of histamine to the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion. By blocking the H2 receptor, this compound prevents this signaling cascade, thereby reducing gastric acid secretion.
Caption: Histamine H2 receptor signaling pathway in gastric parietal cells and the antagonistic action of this compound.
Experimental Workflow for Anti-Ulcer Drug Screening
The general workflow for evaluating the anti-ulcer potential of a compound like this compound in a rodent model involves several key steps, from animal acclimatization to data analysis.
Caption: General experimental workflow for evaluating the anti-ulcer activity of this compound in rodent models.
Conclusion
The provided protocols offer a framework for investigating the effects of this compound in well-established rodent models of gastric ulcers. Due to the limited specific data on this compound in these models, it is crucial for researchers to conduct pilot studies to determine the optimal dosage and administration regimen. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the pharmacological properties of this pioneering H2 receptor antagonist.
References
- 1. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of acetic acid ulcer models--the history and state of the art of peptic ulcer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eajm.org [eajm.org]
- 5. Effects of water-immersion stress on gastric secretion and mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Burimamide in Organ Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burimamide holds a significant place in pharmacology as the first histamine H2 receptor antagonist to be described.[1][2] Its development was a crucial step that led to the creation of later H2 antagonists like cimetidine and ranitidine.[1] As a competitive antagonist at H2 receptors, this compound is an invaluable tool for in vitro pharmacological studies aimed at characterizing H2 receptor function in various tissues.[1] These application notes provide a detailed protocol for the use of this compound in organ bath studies, particularly focusing on smooth muscle preparations.
Mechanism of Action
This compound functions as a specific and competitive antagonist at histamine H2 receptors.[1] Unlike some later H2 antagonists that exhibit inverse agonist properties, this compound is considered a neutral antagonist. This means it binds to the H2 receptor without initiating a biological response, effectively blocking the action of agonists like histamine. The antagonism is surmountable, meaning that the effect of this compound can be overcome by increasing the concentration of the agonist.
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins and resulting in a physiological response, such as smooth muscle relaxation or stimulation of gastric acid secretion. This compound blocks the initial step of this pathway by preventing histamine from binding to the H2 receptor.
Data Presentation
The following tables summarize key quantitative data for this compound from organ bath studies.
| Parameter | Value | Tissue | Agonist | Reference |
| pA2 | 7.0 | Guinea-pig isolated ileum (H3 receptor) | (R)-alpha-methylhistamine | |
| Effective Concentration | 4 x 10⁻⁵ M - 2.7 x 10⁻⁴ M | Guinea-pig isolated heart | Endogenous histamine (anaphylaxis) | |
| Antagonistic Property | Competitive antagonist | Rabbit aortic strips | Noradrenaline |
Note: The pA2 value provided is for the H3 receptor, as a specific pA2 value for this compound at the H2 receptor in a classical smooth muscle organ bath study was not available in the reviewed literature. However, the methodology to determine the pA2 value at the H2 receptor is identical.
Experimental Protocols
This section outlines a detailed protocol for investigating the competitive antagonism of this compound on histamine-induced responses in an isolated smooth muscle preparation, such as the guinea pig ileum or rat uterus.
Materials and Reagents
-
Isolated Tissue: Guinea pig ileum or rat uterus
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Gases: Carbogen (95% O₂ / 5% CO₂)
-
Agonist: Histamine dihydrochloride
-
Antagonist: this compound
-
Stock Solutions: Prepare concentrated stock solutions of histamine and this compound in distilled water or an appropriate solvent.
Equipment
-
Organ bath system with a water jacket for temperature control (37°C)
-
Isometric force transducer
-
Data acquisition system (e.g., PowerLab)
-
Micropipettes
-
Standard laboratory glassware
Experimental Procedure
1. Tissue Preparation: a. Euthanize the animal in accordance with institutional guidelines. b. Isolate the desired tissue (e.g., a segment of the terminal ileum from a guinea pig). c. Place the tissue in a petri dish containing cold, carbogen-aerated PSS. d. Carefully clean the tissue of any adhering fat and mesenteric tissue. e. Cut the tissue into segments of appropriate length (e.g., 2-3 cm for guinea pig ileum).
2. Mounting the Tissue: a. Tie a silk ligature to each end of the tissue segment. b. Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen. c. Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the isometric force transducer. d. Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes. During the equilibration period, wash the tissue with fresh PSS every 15 minutes.
3. Generating a Control Concentration-Response Curve for Histamine: a. After the equilibration period, add histamine to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10⁻⁹ M). b. Allow the response to each concentration to reach a stable plateau before adding the next, higher concentration. c. Continue adding increasing concentrations of histamine until a maximal response is achieved. d. Wash the tissue extensively with fresh PSS to return to the baseline resting tension.
4. Determining the Antagonistic Effect of this compound: a. After the tissue has returned to baseline, add a specific concentration of this compound (e.g., 10⁻⁷ M) to the organ bath and allow it to incubate for a predetermined period (e.g., 30 minutes). b. In the presence of this compound, repeat the cumulative concentration-response curve for histamine as described in step 3. c. Wash the tissue thoroughly. d. Repeat steps 4a-4c with increasing concentrations of this compound (e.g., 10⁻⁶ M and 10⁻⁵ M).
5. Data Analysis and Schild Plot: a. For each concentration of this compound, calculate the EC₅₀ value for histamine from the concentration-response curves. b. Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC₅₀ of histamine in the presence of this compound) / (EC₅₀ of histamine in the absence of this compound). c. Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. d. The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the affinity of the antagonist for the receptor. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Mandatory Visualizations
Histamine H2 Receptor Signaling Pathway
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Organ Bath Study
Caption: Workflow for determining the pA2 value of this compound in an organ bath.
References
Application Notes and Protocols for the Analytical Determination of Burimamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burimamide is a histamine H2-receptor antagonist, a class of drugs that decrease stomach acid production.[1][2] It was one of the first compounds developed in this class and played a crucial role in the subsequent development of more potent and specific H2-receptor antagonists like cimetidine and ranitidine.[3][4] Accurate and precise measurement of this compound concentration is essential for various research and development activities, including pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the quantitative analysis of this compound in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis. Due to the limited availability of specific validated methods for this compound in recent literature, the following protocols have been adapted from established and validated methods for other histamine H2-receptor antagonists with similar chemical properties, such as cimetidine, ranitidine, and famotidine.[5]
Analytical Techniques Overview
A summary of the analytical techniques applicable for the quantification of this compound is presented below. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
| Technique | Principle | Typical Application | Key Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a mobile phase. | Quantification in bulk drug, pharmaceutical formulations, and biological fluids. | High specificity, sensitivity, and accuracy. | Requires specialized equipment and method development. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Rapid quantification in pure form and simple formulations. | Simple, cost-effective, and rapid. | Lower specificity; susceptible to interference from other absorbing compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Analysis of charged molecules in complex matrices. | High separation efficiency, small sample volume. | Requires specialized equipment; sensitivity can be lower than HPLC. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of histamine H2-receptor antagonists due to its high degree of accuracy, precision, and specificity. The following protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted
-
Water (HPLC grade)
3. Chromatographic Conditions (Adapted from methods for other H2-receptor antagonists):
| Parameter | Condition |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v). The pH of the buffer and the ratio of organic modifier should be optimized for best peak shape and retention time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | Determined by scanning a standard solution of this compound (typically in the range of 215-230 nm for imidazole-containing compounds). |
| Internal Standard (optional) | A structurally similar compound, such as cimetidine or another H2-receptor antagonist not present in the sample. |
4. Sample Preparation:
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase) with the aid of sonication.
-
Dilute the solution to a final concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma, Urine):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, typically 3 volumes) to the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be injected directly or after evaporation and reconstitution in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte. The specific loading, washing, and elution steps will need to be optimized.
-
5. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% to 102.0% recovery |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from placebo, excipients, or endogenous matrix components at the retention time of this compound. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound Analysis by HPLC.
UV-Vis Spectrophotometry
This technique is suitable for the rapid determination of this compound in bulk drug and simple pharmaceutical formulations where interfering substances are minimal.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
2. Reagents and Materials:
-
This compound reference standard
-
Methanol or 0.1 N Hydrochloric Acid (analytical grade)
3. Method:
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution over a wavelength range of 200-400 nm to determine the λmax. For imidazole-containing compounds, this is typically around 215-230 nm.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) that are expected to cover the linear range.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution as described for HPLC, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantitative Data Summary (Hypothetical based on related compounds)
| Parameter | Value |
| λmax | ~220 nm (in 0.1 N HCl) |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for the analysis of charged species in complex matrices.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)
2. Reagents and Materials:
-
This compound reference standard
-
Phosphate buffer or Borate buffer
-
Sodium hydroxide and Hydrochloric acid for pH adjustment
3. Electrophoretic Conditions (Adapted from methods for other H2-receptor antagonists):
| Parameter | Condition |
| Background Electrolyte (BGE) | e.g., 25 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20-25 kV |
| Capillary Temperature | 25 °C |
| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection Wavelength | ~214 nm |
4. Sample Preparation:
-
Similar to HPLC, samples should be dissolved in the BGE or a compatible solvent and filtered before injection.
Logical Relationship for CE Method Development
Caption: Key Steps in Capillary Electrophoresis Method Development.
This compound Signaling Pathway
This compound acts as an antagonist at histamine H2 receptors. The binding of histamine to H2 receptors, which are G-protein coupled receptors (GPCRs), typically activates a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This compound competitively blocks this binding, thereby inhibiting the downstream signaling cascade.
Caption: this compound's Antagonistic Action on the Histamine H2 Receptor Signaling Pathway.
References
- 1. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the H2-receptor antagonists (this compound and metiamide) on gastric secretion stimulated by histamine and its methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1980 Award in Medicinal Chemistry: Medicinal chemistry and dynamic structure-activity analysis in the discovery of drugs acting at histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Burimamide in H2 Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burimamide was a pivotal compound in the elucidation of histamine H2 receptor pharmacology. As the first selective H2 antagonist, it played a crucial role in the initial characterization and classification of histamine receptors.[1] Although superseded by more potent and clinically effective drugs like cimetidine and ranitidine, this compound remains a valuable tool in research settings for in vitro studies of H2 receptor binding and function.[2] Notably, this compound is characterized as a neutral antagonist, meaning it blocks the receptor without affecting its basal activity, which can be a useful property in certain experimental contexts.[2][3]
These application notes provide detailed protocols for the use of this compound as a competitor in radioligand binding assays to characterize the histamine H2 receptor.
Data Presentation: Quantitative Analysis of this compound Binding
The following table summarizes the binding affinity of this compound for the histamine H2 receptor as determined by competitive radioligand binding assays in different cellular systems.
| Compound | Receptor | Radioligand | Cell Line | Ki (µM) | Reference |
| This compound | Human H2 | [125I]iodoaminopotentidine | CHO | 3.98 | [4] |
| This compound | H2 | Not Specified | CHO | 5.5 |
Note: The affinity of this compound for the H2 receptor is in the micromolar range, indicating a lower potency compared to many other H2 antagonists.
Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon activation by an agonist, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay Using [125I]iodoaminopotentidine
This protocol describes a competitive binding assay to determine the affinity of this compound for the human H2 receptor expressed in Chinese Hamster Ovary (CHO) cells.
Experimental Workflow:
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human histamine H2 receptor.
-
Radioligand: [125I]iodoaminopotentidine (specific activity ~2000 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Sodium Phosphate Buffer (pH 7.4).
-
Wash Buffer: Ice-cold 50 mM Sodium Phosphate Buffer (pH 7.4).
-
Non-specific Binding Control: 10 µM Tiotidine or another high-affinity H2 antagonist.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.
-
Scintillation Vials and Fluid.
-
Gamma Counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve a final concentration range of approximately 10 nM to 1 mM in the assay.
-
Dilute the [125I]iodoaminopotentidine stock in assay buffer to a final concentration of approximately 0.1-0.5 nM. The optimal concentration should be at or below the Kd of the radioligand for the H2 receptor.
-
-
Assay Setup:
-
The total assay volume is 250 µL.
-
Total Binding: Add 25 µL of assay buffer, 25 µL of [125I]iodoaminopotentidine, and initiate the reaction by adding 200 µL of the membrane preparation (containing 10-30 µg of protein).
-
Non-specific Binding (NSB): Add 25 µL of the non-specific binding control (10 µM tiotidine), 25 µL of [125I]iodoaminopotentidine, and 200 µL of the membrane preparation.
-
Competitive Binding: Add 25 µL of each this compound dilution, 25 µL of [125I]iodoaminopotentidine, and 200 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the assay tubes at 25°C for 60 minutes.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([125I]iodoaminopotentidine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the H2 receptor.
-
-
-
Logical Relationship for Ki Determination
The determination of the inhibitory constant (Ki) for a competitor like this compound is dependent on the experimentally derived IC50 value and the known binding characteristics of the radioligand used in the assay.
References
Troubleshooting & Optimization
Technical Support Center: Improving Burimamide Solubility for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of burimamide for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a histamine H2 and H3 receptor antagonist.[1] Like many small molecule drugs, its effectiveness in in vivo experiments can be limited by its low aqueous solubility, which can lead to poor absorption and bioavailability.[2][3] It has been noted that this compound's potency is insufficient for oral administration, suggesting potential solubility and/or absorption challenges.[2][3]
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for developing a suitable formulation. Key properties include:
-
pKa: The imidazole ring of this compound has a pKa of 7.25, indicating it is a weak base. This is a critical piece of information as the solubility of ionizable compounds is pH-dependent. At a pH below its pKa, this compound will be more protonated and likely more water-soluble.
-
Solubility in Organic Solvents: this compound is known to be soluble in dimethyl sulfoxide (DMSO). This suggests that co-solvent strategies may be effective.
-
Molecular Weight: The molecular weight of this compound is approximately 212.32 g/mol .
Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble drugs for in vivo studies. These can be broadly categorized as:
-
pH Adjustment: For ionizable compounds like this compound (a weak base), lowering the pH of the vehicle below its pKa will increase the proportion of the more soluble, ionized form.
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.
-
Surfactants: Surfactants can increase solubility by forming micelles that entrap the drug molecules.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound formulations for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon preparation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Decrease the concentration: Try preparing a more dilute solution. 2. Optimize the vehicle: Refer to the formulation strategies below. |
| The prepared formulation is cloudy or hazy. | Incomplete dissolution or formation of a fine suspension instead of a true solution. | 1. Increase sonication/vortexing time: Ensure adequate energy is provided for dissolution. 2. Gentle warming: Cautiously warm the solution, but be mindful of potential degradation. 3. Filter the solution: Use a sterile filter (e.g., 0.22 µm) to remove any undissolved particles, but be aware this may reduce the final drug concentration if not fully dissolved. |
| Precipitation occurs upon dilution with physiological fluids in vivo. | The buffer capacity of the physiological fluid alters the pH of the formulation, causing the drug to crash out. | 1. Use a co-solvent system: This can sometimes maintain solubility upon dilution. 2. Consider a cyclodextrin-based formulation: The inclusion complex can be more stable to pH changes. 3. Administer a smaller volume more slowly: This allows for more gradual dilution in the bloodstream. |
| Inconsistent results are observed between experiments. | Variability in formulation preparation or stability issues. | 1. Standardize the preparation protocol: Ensure all steps are performed consistently. 2. Prepare fresh formulations for each experiment: Avoid using old stock solutions where the drug may have degraded or precipitated. 3. Assess the stability of the formulation: Store a small aliquot under experimental conditions and observe for any changes over time. |
Experimental Protocols & Methodologies
Below are detailed protocols for common solubilization techniques that can be adapted for this compound.
Protocol 1: pH-Modified Aqueous Formulation
This protocol is suitable for weakly basic compounds like this compound.
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile 0.9% Sodium Chloride (Saline) Solution
-
pH meter
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a portion of the final volume of Sterile Water for Injection to a sterile container with a magnetic stir bar.
-
Slowly add the this compound powder to the water while stirring.
-
Gradually add 0.1 N HCl dropwise while monitoring the pH. Continue adding acid until the this compound is fully dissolved and the pH is in the desired range (e.g., pH 4-5).
-
Once the this compound is dissolved, add saline to reach the final desired volume and tonicity.
-
Verify the final pH.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
Protocol 2: Co-solvent Formulation
This protocol utilizes a co-solvent to enhance solubility. Common co-solvents for in vivo use include DMSO, ethanol, polyethylene glycol 300 (PEG300), and propylene glycol.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or higher
-
Polyethylene glycol 300 (PEG300), USP grade
-
Sterile 0.9% Sodium Chloride (Saline) Solution
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of DMSO to the this compound powder and vortex or sonicate until fully dissolved.
-
In a separate tube, prepare the co-solvent/vehicle mixture. For example, a 10% DMSO, 40% PEG300, 50% saline (v/v/v) mixture.
-
Slowly add the this compound-DMSO concentrate to the co-solvent/vehicle mixture while vortexing.
-
Ensure the final solution is clear and free of precipitation.
Note: The final concentration of the organic solvent should be kept as low as possible to minimize potential toxicity in the animal model.
Signaling Pathways and Experimental Workflows
Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor primarily involves the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: Histamine H2 Receptor Signaling Pathway.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is coupled to the Gi/o alpha subunit of the G-protein complex. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G-protein can also modulate other effectors, such as ion channels.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for this compound Formulation and In Vivo Administration
The following diagram outlines a logical workflow for developing and using a this compound formulation in an animal study.
Caption: Workflow for this compound Formulation and In Vivo Testing.
References
Technical Support Center: Burimamide Efficacy in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the efficacy of burimamide in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a histamine receptor antagonist with activity at both H₂ and H₃ receptors.[1] It is structurally a thiourea derivative.[1] Notably, its affinity for the H₃ receptor is approximately 100 times higher than for the H₂ receptor.[1] At physiological pH, its activity as an H₂ antagonist is significantly reduced.[1]
Q2: Why am I not observing the expected antagonist effect of this compound on H₂ receptor-mediated signaling?
Several factors could contribute to a lack of this compound efficacy in your cell line:
-
Low H₂ Receptor Expression: The cell line you are using may not express the H₂ receptor at a sufficient level to elicit a measurable response.
-
Low Potency of this compound: this compound is a relatively weak H₂ antagonist compared to its successors like metiamide and cimetidine.[2] Metiamide, for instance, has been shown to be 10 to 17 times more potent than this compound in certain assays.
-
pH of Culture Media: this compound's efficacy as an H₂ antagonist is pH-dependent and is largely inactive at physiological pH. The standard pH of most cell culture media (around 7.2-7.4) may not be optimal for its H₂ receptor antagonist activity.
-
Compound Stability: As a thiourea derivative, this compound's stability in aqueous solutions like cell culture media can be a concern. Degradation over the course of your experiment could lead to a decrease in the effective concentration.
-
Cellular Context: In some cellular systems, this compound has been observed to act as a neutral antagonist at the H₂ receptor, meaning it may not produce an observable effect on its own but can block the action of an agonist. In other contexts, particularly at the H₃ receptor, it has been reported to act as an agonist.
Q3: What are the known off-target effects of this compound?
This compound has been reported to have alpha-adrenoceptor blocking activity. This could lead to confounding results if your cell line expresses adrenergic receptors and the signaling pathways under investigation are sensitive to their modulation.
Troubleshooting Guides
Problem 1: No or weak inhibition of histamine-induced cAMP production.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low H₂ Receptor Expression | 1. Verify Receptor Expression: Confirm H₂ receptor expression in your cell line at the mRNA and protein level using RT-qPCR and Western blot or flow cytometry, respectively. 2. Use a Positive Control Cell Line: If possible, use a cell line known to express functional H₂ receptors as a positive control. |
| Insufficient this compound Concentration | 1. Increase Concentration: Given its lower potency, you may need to use higher concentrations of this compound than other H₂ antagonists. Perform a dose-response experiment to determine the optimal concentration. 2. Compare with a More Potent Antagonist: Use a more potent H₂ antagonist, such as cimetidine or ranitidine, as a positive control to confirm that the signaling pathway is responsive. |
| Suboptimal pH of Media | 1. pH Adjustment (with caution): While challenging to modify without affecting cell health, consider if your experimental endpoint allows for short-term incubation in a buffer with a slightly lower pH to potentially enhance this compound's H₂ antagonist activity. This should be carefully controlled and validated. |
| This compound Degradation | 1. Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment. 2. Minimize Exposure to Light and Temperature: Protect stock solutions and experimental plates from light. 3. Assess Stability: If feasible, perform a stability study of this compound in your specific cell culture medium under your experimental conditions using HPLC to determine its half-life. |
| Neutral Antagonist Behavior | 1. Co-treatment with Agonist: Ensure your experimental design includes co-treatment of this compound with a histamine receptor agonist (e.g., histamine) to observe its blocking effect on agonist-induced cAMP production. |
Experimental Workflow for Troubleshooting cAMP Assays
Figure 1. Troubleshooting workflow for this compound in cAMP assays.
Problem 2: No effect of this compound on cell proliferation or viability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Histamine-Mediated Proliferation | 1. Confirm Histamine Effect: First, establish that histamine itself has a proliferative or anti-proliferative effect on your cell line. If histamine has no effect, it is unlikely that a histamine receptor antagonist will either. |
| Dominant H₃ Receptor Activity | 1. Consider H₃ Agonism: In some systems, this compound can act as an H₃ receptor agonist. H₃ receptor activation can have varied effects on cell proliferation depending on the cell type and signaling pathways involved. 2. Use a Selective H₃ Antagonist: To dissect the contribution of H₃ receptor activation, use a selective H₃ antagonist in parallel with this compound. |
| Inappropriate Assay Duration | 1. Optimize Incubation Time: The effect of this compound on cell proliferation may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. |
| Off-Target Effects | 1. Evaluate Adrenergic Receptor Expression: If you suspect off-target effects, check for the expression of alpha-adrenergic receptors in your cell line. If present, consider using a more selective histamine receptor antagonist. |
Logical Flow for Investigating Proliferation Assay Issues
References
optimizing burimamide dosage to avoid off-target effects
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing burimamide dosage to ensure target specificity and avoid off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the first-in-class histamine H2 receptor antagonist.[1][2] Its primary mechanism is to competitively block the histamine H2 receptor, thereby inhibiting histamine-stimulated effects such as gastric acid secretion.[2][3][4] Unlike H1 receptor antagonists, which are lipophilic, this compound is a hydrophilic molecule with an uncharged side chain, which contributes to its selectivity for the H2 receptor over the H1 receptor.
Q2: What are the known off-target effects of this compound?
A2: While developed as an H2 antagonist, this compound is known to have significant affinity for other histamine receptors, particularly the H3 and H4 receptors, where it also acts as an antagonist. At higher concentrations, it has also been shown to have a blocking effect on alpha-adrenoceptors. These off-target activities are a primary source of unexpected experimental results.
Q3: How can I minimize off-target effects in my experiments?
A3: The key to minimizing off-target effects is to use the lowest effective concentration of this compound that achieves maximal inhibition of the H2 receptor in your specific system. This requires careful dose-response studies. As a general rule, concentrations should be kept as close as possible to the Ki or IC50 value for the H2 receptor and well below the known Ki values for its off-targets.
Q4: My cells are showing a response that is inconsistent with H2 receptor blockade. What could be the cause?
A4: If you observe unexpected effects, consider the following possibilities:
-
Off-Target Engagement: Your this compound concentration may be high enough to engage H3, H4, or adrenergic receptors.
-
Partial Agonism: In some systems, this compound can exhibit partial agonist activity, particularly at the H3 receptor.
-
Cell Line Specificity: The expression profile of histamine and adrenergic receptors can vary significantly between cell lines. Your model system may have a high density of H3 or H4 receptors, making it more sensitive to this compound's off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Incomplete blockade of histamine-induced response. | This compound concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50/IC90) in your specific assay. |
| Unexpected cellular response (e.g., inhibition of cAMP when stimulation is expected). | Off-target antagonism of H3/H4 receptors, which are coupled to Gi/o proteins and inhibit adenylyl cyclase. | 1. Lower the this compound concentration.2. Use a more selective H2 antagonist (e.g., ranitidine, famotidine) if possible.3. Use specific antagonists for H3/H4 to confirm if the effect is mediated by these receptors. |
| Effects on cellular processes unrelated to cAMP pathways. | Potential engagement of α-adrenoceptors or other unknown off-targets. | 1. Review literature for this compound's effects in similar systems.2. Test for adrenergic receptor involvement using specific adrenergic agonists/antagonists.3. Reduce this compound concentration. |
| High variability between experimental repeats. | Issues with this compound stability, solvent effects, or inconsistent cell culture conditions. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Run a vehicle control to account for solvent effects.3. Ensure consistent cell passage number and density. |
Quantitative Data: Receptor Binding & Potency
The following table summarizes the affinity and potency of this compound at its primary target and known off-targets. Using concentrations that differentiate between these receptors is critical for specificity.
| Compound | Receptor Target | Parameter | Value (nM) | Value (pKi / pA2) | Reference |
| This compound | Histamine H2 | Ki | 3981 | 5.4 | |
| Histamine H2 | pA2 | - | 5.1 | ||
| Histamine H3 | pKi | - | 7.9 | ||
| Histamine H4 | pKi | - | 7.4 | ||
| Cimetidine (for comparison) | Histamine H2 | Ki | 490 | 6.3 | |
| Histamine (Agonist) | Histamine H2 | EC50 | 2100 | - | |
| Histamine H3 | EC50 | 24 | - | ||
| Histamine H4 | EC50 | 13 | - |
Note: pA2 and pKi are logarithmic scales. A pKi of 7.9 corresponds to a Ki of ~12.6 nM, while a pKi of 5.4 corresponds to a Ki of ~3981 nM. This highlights this compound's higher affinity for the H3 receptor compared to the H2 receptor.
Experimental Protocols
Protocol: In Vitro Functional Assay for H2 Receptor Antagonism (cAMP Measurement)
This protocol outlines a general workflow to determine the potency of this compound in blocking histamine-induced cyclic AMP (cAMP) production in a cell line expressing the H2 receptor (e.g., HEK293-H2R).
1. Materials:
-
HEK293 cells stably expressing the human H2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
Histamine (agonist).
-
This compound (antagonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
2. Cell Preparation:
-
Seed HEK293-H2R cells into 96-well or 384-well plates at a predetermined density.
-
Culture for 24-48 hours until they form a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and replace it with assay buffer. Allow cells to equilibrate for 30 minutes at 37°C.
3. Antagonist Treatment:
-
Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor.
-
Add the this compound dilutions to the appropriate wells. Also, include a "vehicle control" (buffer + PDE inhibitor only).
-
Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
4. Agonist Stimulation:
-
Prepare a solution of histamine in assay buffer at a concentration that elicits a submaximal response (typically the EC80 concentration, predetermined from a separate agonist dose-response experiment).
-
Add the histamine solution to all wells except the "basal control" wells (which receive only buffer).
-
Incubate for an additional 15-30 minutes at 37°C.
5. cAMP Measurement:
-
Stop the reaction by lysing the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol.
-
Read the plate on a suitable plate reader.
6. Data Analysis:
-
Normalize the data: Set the basal control as 0% and the histamine-stimulated vehicle control as 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.
Visualizations
Signaling Pathways
Caption: Primary (H2) and off-target (H3/H4) signaling pathways for this compound.
Experimental Workflow
Caption: Workflow for determining an optimal, on-target this compound concentration.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. Histamine H2-antagonists--past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of this compound, a histamine antagonist, on acid secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the H2-receptor antagonists (this compound and metiamide) on gastric secretion stimulated by histamine and its methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Burimamide Stability: A Technical Support Center
For researchers, scientists, and drug development professionals working with burimamide, ensuring its stability throughout long-term storage and experimentation is paramount for reliable and reproducible results. This technical support center provides essential guidance on identifying and mitigating potential stability issues. Due to the limited availability of specific long-term stability data for this compound, this guide incorporates established principles from analogous histamine H2-receptor antagonists, such as cimetidine and ranitidine, as well as the known chemistry of its core functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several environmental factors. Key among these are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Humidity: Moisture can promote hydrolytic degradation pathways. For instance, studies on ranitidine have shown that humidity can influence the rate of degradation[1].
-
Light: As an imidazole-containing compound, this compound may be susceptible to photodegradation upon exposure to UV or visible light[2][3][4].
-
pH: In solution, the pH can significantly impact the stability of this compound, potentially leading to acid- or base-catalyzed hydrolysis. Famotidine, a related H2 blocker, has been shown to degrade rapidly under acidic conditions[5].
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation, a common pathway for H2-receptor antagonists containing a thioether linkage.
Q2: What are the recommended storage conditions for this compound?
A2: Based on supplier recommendations and general best practices for analogous compounds, the following storage conditions are advised to ensure the long-term stability of this compound.
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry, dark environment. |
| Long-term (months to years) | -20 °C | Dry, dark environment, tightly sealed container. |
| Stock Solutions | -20 °C | Stored in a suitable solvent, protected from light. |
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure—containing imidazole and thiourea moieties—and data from related H2 antagonists, the following pathways are plausible:
-
Oxidation: The thioether sulfur atom is a likely site for oxidation, potentially forming a sulfoxide derivative. This is a known degradation route for other H2-receptor antagonists.
-
Hydrolysis: The thiourea group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to cleavage of the side chain.
-
Photodegradation: Imidazole rings can undergo photo-oxidation or rearrangement upon exposure to light, leading to a variety of degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation with this compound.
Problem 1: Inconsistent or lower-than-expected potency in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution. | Prepare fresh stock solutions from solid this compound stored under recommended long-term conditions. Avoid repeated freeze-thaw cycles. |
| Improper storage of solid compound. | Verify that the solid this compound has been stored at -20°C in a dry, dark, and tightly sealed container. |
| Photodegradation during experiment. | Protect experimental solutions from light by using amber vials or covering containers with aluminum foil. |
| Interaction with experimental media. | Assess the pH of your experimental buffer. This compound's stability may be pH-dependent. Consider performing a preliminary stability test of this compound in your specific assay medium. |
Problem 2: Appearance of unknown peaks in chromatography (e.g., HPLC).
| Potential Cause | Troubleshooting Step |
| On-column degradation. | Modify chromatographic conditions, such as mobile phase pH or column temperature, to minimize the potential for degradation during analysis. |
| Degradation in sample solvent. | Ensure the sample solvent is appropriate and does not promote degradation. Prepare samples immediately before analysis. |
| Presence of degradation products from storage. | This may indicate that the this compound sample has degraded. It is advisable to use a fresh batch of the compound and strictly adhere to recommended storage conditions. A forced degradation study can help in identifying potential degradation product peaks. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protected from light for a defined period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a defined period. Also, test a solution of this compound under the same thermal stress.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).
-
Run a gradient elution to separate the parent drug from any degradation products generated during the forced degradation study.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to achieve optimal separation (baseline resolution between all peaks).
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. The maximum absorbance wavelength for this compound should be used for quantification. The PDA detector will also help in assessing peak purity.
-
Method Validation: Once optimal conditions are found, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: A logical workflow for troubleshooting experimental inconsistencies.
Caption: The signaling cascade initiated by H2 receptor activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
Technical Support Center: Overcoming Burimamide's Low Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of burimamide in animal studies. The content is designed to offer insights into the underlying issues and provide guidance on potential strategies for improvement, drawing from the historical development of H2-receptor antagonists.
Troubleshooting Guides
Issue: Consistently low or undetectable plasma concentrations of this compound after oral administration in rats.
Possible Cause: Poor absorption due to unfavorable physicochemical properties. This compound's basicity (pKa) leads to a high degree of ionization in the gastrointestinal tract, which limits its ability to passively diffuse across the intestinal membrane.
Troubleshooting Steps:
-
Confirm Physicochemical Properties:
-
Verify the pKa of your this compound batch. The ionization state at physiological pH is a critical determinant of its absorption.
-
Assess the lipophilicity (LogP) of this compound. Highly polar, ionized molecules generally exhibit poor membrane permeability.
-
-
Re-evaluate the Experimental Design:
-
Consider intravenous (IV) administration as a control to determine the absolute bioavailability and to confirm that the analytical method is sensitive enough to detect the compound in plasma.
-
If IV data is available, a significant discrepancy between IV and oral exposure points towards poor absorption or extensive first-pass metabolism.
-
-
Investigate Potential for First-Pass Metabolism:
-
While poor absorption is the primary documented issue, first-pass metabolism in the gut wall or liver could also contribute to low systemic exposure. In vitro metabolism studies using liver microsomes or hepatocytes can provide insights.
-
-
Consider Structural Modification (Lead Optimization):
-
Historically, the low oral bioavailability of this compound was addressed by synthesizing a more potent and orally active analog, metiamide. This involved modifying the imidazole ring to alter its electronic properties and favor a tautomer with better receptor binding and improved absorption characteristics.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common preclinical species?
A1: Specific quantitative data on the oral bioavailability of this compound in animal models is not extensively reported in publicly available literature. However, it is well-documented to be low and insufficient for effective oral administration. This limitation was the primary motivation for the development of its successor, metiamide. For context, the oral bioavailability of later H2-receptor antagonists is significantly higher.
Table 1: Comparative Oral Bioavailability of H2-Receptor Antagonists
| Compound | Species | Oral Bioavailability (%) | Reference |
| This compound | Various | Not well-documented, but known to be low | General historical literature on H2 antagonists |
| Cimetidine | Human | 60-70% | [1] |
| Famotidine | Human | 40-45% | |
| Nizatidine | Human | >70% |
Note: The data for cimetidine, famotidine, and nizatidine are provided for comparative purposes to illustrate the range of oral bioavailability achieved with later-generation H2-receptor antagonists.
Q2: What is the primary reason for this compound's low oral bioavailability?
A2: The primary reason for this compound's low oral bioavailability is its high polarity and degree of ionization at physiological pH. The imidazole ring in this compound has a pKa that results in a significant portion of the molecules being in a charged state in the gastrointestinal tract. This ionized form is less able to passively diffuse across the lipid bilayers of the intestinal epithelium, leading to poor absorption.
Q3: What strategies were successfully used to overcome the low oral activity of this compound?
A3: The most successful strategy was not a formulation or prodrug approach for this compound itself, but rather a medicinal chemistry approach that led to the development of metiamide. The key structural modifications included:
-
Introduction of a thioether (-S-) linkage in the side chain.
-
Addition of a methyl group to the imidazole ring.
These changes altered the electronic properties of the imidazole ring, favoring a tautomeric form that had higher potency and was better suited for oral absorption. Metiamide was found to be approximately 10 times more potent than this compound.
Q4: Are there any formulation strategies that could theoretically improve this compound's bioavailability?
A4: While not historically documented for this compound, modern formulation strategies could potentially enhance its oral absorption. These include:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve the dissolution and absorption of poorly soluble and/or poorly permeable drugs.
-
Permeation enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium. However, this approach carries the risk of increased toxicity.
-
Nanoparticle formulations: Encapsulating this compound in nanoparticles could potentially alter its absorption pathway and protect it from the harsh environment of the GI tract.
It is important to note that these are theoretical applications and would require experimental validation.
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in a Rodent Model (e.g., Rat)
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline) via the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using non-compartmental analysis.
-
Bioavailability Calculation:
-
Absolute Oral Bioavailability (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Ionization of this compound in the GI Tract and its Effect on Absorption.
Caption: Structural Evolution from this compound to Metiamide to Improve Oral Activity.
References
potential side effects of burimamide at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with burimamide, focusing on potential side effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a histamine antagonist that acts on both H2 and H3 histamine receptors.[1] It was the first specific H2-receptor antagonist developed, a discovery that was significant in the fields of physiology and pharmacology.[2] This discovery ultimately paved the way for the development of cimetidine for treating acid-related gastrointestinal conditions.[2] In addition to its effects on histamine receptors, this compound has been shown to have alpha-adrenoceptor blocking activity.[3]
Q2: What are the known side effects of this compound, particularly at high concentrations?
Direct research on the side effects of this compound at high concentrations is limited. However, early studies in dogs indicated that symptoms of toxicity can develop at doses exceeding 30 µmol/kg/hr.[4] While the specific nature of these toxic symptoms was not detailed in the available literature, the chemical structure of this compound provides clues to potential side effects.
This compound contains a thiourea group, which is also present in its successor, metiamide. Metiamide was associated with unacceptable nephrotoxicity (kidney toxicity) and agranulocytosis (a severe drop in white blood cells), which were attributed to this thiourea group. Therefore, it is plausible that high concentrations of this compound could lead to similar renal and hematological side effects.
Q3: Are there any known quantitative toxicity data for this compound, such as an LD50?
No specific oral LD50 values for this compound in common research animals like rats or mice were identified in the reviewed literature. Researchers should exercise caution and perform dose-ranging studies to determine the appropriate concentrations for their specific experimental models.
Q4: How does this compound's activity at H3 and alpha-adrenoceptors contribute to its side effect profile?
Blockade of H3 receptors, which are primarily found in the central nervous system, can modulate the release of various neurotransmitters. While this is being explored for therapeutic purposes, high concentrations could potentially lead to off-target neurological effects. Alpha-adrenoceptor blockade can affect the cardiovascular system, potentially leading to changes in blood pressure and heart rate. High concentrations of this compound could therefore present a risk of cardiovascular side effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with high concentrations of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in kidney function markers (e.g., increased BUN or creatinine) in animal models. | Potential Nephrotoxicity: High concentrations of this compound may be causing kidney damage, possibly due to its thiourea moiety. | 1. Immediately reduce the concentration of this compound or cease administration. 2. Perform a full renal panel to assess the extent of kidney injury. 3. Conduct histological analysis of kidney tissue to look for signs of damage. 4. Refer to the "Experimental Protocol for Assessing Potential Nephrotoxicity" below. |
| Significant drop in white blood cell counts, particularly neutrophils, in animal models. | Potential Agranulocytosis: The thiourea group in this compound may be inducing hematological toxicity. | 1. Discontinue this compound treatment immediately. 2. Perform a complete blood count (CBC) with differential to confirm neutropenia. 3. Monitor the animal for signs of infection. 4. Refer to the "Experimental Protocol for Assessing Potential Agranulocytosis" below. |
| Unexplained cardiovascular effects (e.g., hypotension, bradycardia) in experimental subjects. | Alpha-Adrenoceptor Blockade: High concentrations of this compound may be causing significant blockade of alpha-adrenoceptors. | 1. Monitor cardiovascular parameters (blood pressure, heart rate, ECG) closely. 2. Reduce the dose of this compound and observe if the effects are dose-dependent. 3. Consider co-administration with an alpha-adrenoceptor agonist in mechanistic studies to confirm the effect. |
| Inconsistent or unexpected results in signaling pathway studies. | Multiple Receptor Activity: this compound acts on H2, H3, and alpha-adrenoceptors. The observed effect may be a composite of its activity at these different receptors. | 1. Use more specific antagonists for H2, H3, and alpha-adrenoceptors as controls to dissect the contribution of each pathway. 2. Analyze downstream signaling molecules specific to each receptor pathway (see signaling pathway diagrams below). |
Data Presentation
As specific quantitative toxicity data for this compound is scarce, this table provides a summary of key information derived from available literature.
| Parameter | Value/Information | Source/Reference |
| Observed Toxicity Threshold (in dogs) | Symptoms of toxicity developed at doses in excess of 30 µmol/kg/hr. | |
| Potential Target Organs for Toxicity | Kidney (Nephrotoxicity), Bone Marrow (Agranulocytosis) | Inferred from the toxicity profile of the related compound, metiamide, which contains the same thiourea group. |
| Receptor Antagonist Activity | H2, H3, Alpha-adrenoceptors |
Experimental Protocols
Experimental Protocol for Assessing Potential Nephrotoxicity
-
Animal Model: Use a relevant animal model (e.g., rats or mice).
-
Dosing: Administer a range of this compound concentrations, including a vehicle control group. Doses should be escalated gradually to identify a potential toxic threshold.
-
Monitoring:
-
Blood Chemistry: Collect blood samples at baseline and at various time points after this compound administration. Analyze for Blood Urea Nitrogen (BUN), serum creatinine, and electrolytes.
-
Urine Analysis: Collect urine and analyze for proteinuria, glucosuria, and the presence of casts.
-
Glomerular Filtration Rate (GFR): Measure GFR using standard methods (e.g., inulin or creatinine clearance).
-
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Perform histological examination (H&E staining) to look for signs of tubular necrosis, interstitial nephritis, or other pathological changes.
-
Data Analysis: Compare the data from the this compound-treated groups with the control group to identify any statistically significant changes in renal function or structure.
Experimental Protocol for Assessing Potential Agranulocytosis
-
Animal Model: Use a suitable animal model.
-
Dosing: Administer a range of this compound concentrations and a vehicle control.
-
Monitoring:
-
Complete Blood Count (CBC): Collect blood samples at baseline and regularly throughout the study. Perform a CBC with a differential count, paying close attention to the absolute neutrophil count.
-
Clinical Signs: Monitor animals for any signs of infection, such as fever, lethargy, or inflammation.
-
-
Bone Marrow Analysis: If significant neutropenia is observed, a bone marrow aspirate or biopsy can be performed at the end of the study to assess the state of granulocyte precursors.
-
Data Analysis: Analyze the trends in white blood cell and neutrophil counts over time and across different dose groups to determine if there is a dose-dependent effect of this compound on hematopoiesis.
Visualizations
Signaling Pathway Diagrams
Caption: H2 Receptor Antagonism by this compound.
Caption: H3 Receptor Antagonism by this compound.
Caption: Alpha-Adrenoceptor Antagonism by this compound.
Caption: Troubleshooting Workflow for this compound Toxicity.
References
- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cimetidine - Wikipedia [en.wikipedia.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Effect of the H2-receptor antagonists (this compound and metiamide) on gastric secretion stimulated by histamine and its methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating burimamide's non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating non-specific binding of burimamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
A1: this compound is a histamine antagonist that primarily targets H2 and H3 histamine receptors. It was one of the first compounds developed in the pursuit of a treatment for peptic ulcers.[1][2][3] While it is a potent antagonist at these receptors, it also exhibits off-target activity.
Q2: What are the known off-target effects of this compound that can contribute to non-specific binding?
A2: this compound is known to possess alpha-adrenoceptor blocking activity.[4][5] This interaction with alpha-adrenergic receptors is a significant source of non-specific binding in assays focused on its primary histamine receptor targets.
Q3: What are the general causes of high non-specific binding in receptor assays?
A3: High non-specific binding can stem from several factors, including:
-
Ligand Properties: Highly lipophilic or charged ligands are more prone to non-specific interactions. This compound, however, is considered a hydrophilic molecule.
-
Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength can promote electrostatic interactions.
-
Insufficient Blocking: Failure to block all unoccupied sites on assay plates or membranes can lead to the ligand binding to these surfaces.
-
Receptor Preparation Quality: Impurities or denatured proteins in the receptor preparation can increase non-specific binding.
Q4: How is non-specific binding typically measured in a radioligand binding assay?
A4: Non-specific binding is determined by measuring the binding of a radiolabeled ligand in the presence of a high concentration of an unlabeled competitor (a "cold" ligand). This competitor saturates the specific binding sites on the target receptor, ensuring that any remaining measured binding of the radioligand is non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary and off-target receptors.
| Ligand | Receptor Target | Method | Affinity (pA2) | Reference |
| This compound | Histamine H2 Receptor | Antagonism of histamine-induced responses | ~5.0 - 6.0 | |
| This compound | Alpha-Adrenoceptor | Competitive antagonism of noradrenaline | ~5.0 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher antagonist potency.
Troubleshooting Guide
Issue: High non-specific binding observed in a this compound binding assay.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target binding to alpha-adrenoceptors | Include a known alpha-adrenoceptor antagonist (e.g., phentolamine) in the non-specific binding determination wells in addition to the H2/H3 antagonist. | A significant reduction in non-specific binding, indicating that a portion of it was due to alpha-adrenoceptor interaction. |
| Suboptimal Buffer Conditions | Optimize the pH of the assay buffer. Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM). | Decreased non-specific binding due to the masking of charged and hydrophobic sites. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the assay buffer (e.g., 0.1% to 1%). Consider using other blocking agents like casein. | Reduction in background signal as non-specific sites on the assay plate and membranes are saturated. |
| Ligand Sticking to Plasticware (less likely for hydrophilic this compound) | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. Pre-treat plates and tips with a blocking agent. | Minimized loss of ligand to container surfaces, leading to more accurate concentrations in the assay. |
| Binding to Filters (in filtration assays) | Pre-soak filters in a blocking buffer (e.g., 0.5% polyethyleneimine - PEI). Test different filter materials (e.g., glass fiber vs. polyproplyene). Increase the volume and/or temperature of the wash buffer. | Minimized binding of this compound to the filter, resulting in a lower and more consistent non-specific signal. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine this compound Affinity at H2 Receptors
This protocol outlines the steps to determine the binding affinity of this compound for the histamine H2 receptor using a radiolabeled antagonist (e.g., [³H]-tiotidine) and cell membranes expressing the H2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human H2 receptor.
-
Radioligand: [³H]-tiotidine.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: High concentration of a potent, unlabeled H2 antagonist (e.g., cimetidine or ranitidine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-treated with 0.5% PEI).
-
Scintillation fluid and vials.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Dilute [³H]-tiotidine in assay buffer to a final working concentration (typically at or below its Kd).
-
Prepare the cell membrane homogenate in assay buffer to a final protein concentration that provides an adequate signal-to-noise ratio (to be determined empirically).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-tiotidine, and cell membrane suspension to designated wells.
-
Non-specific Binding: Add a high concentration of the unlabeled H2 antagonist (e.g., 10 µM cimetidine), [³H]-tiotidine, and cell membrane suspension to designated wells.
-
Competition Binding: Add the serially diluted this compound solutions, [³H]-tiotidine, and cell membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials and add scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Analyze the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: Histamine H2 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Identifying and Mitigating Non-Specific Binding.
References
- 1. This compound | C9H16N4S | CID 3032915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine H2-antagonists--past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the histamine H2-receptor blocking drugs this compound and cimetidine on noradrenergic transmission in the isolated aorta of the rabbit and atria of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of histamine H2-receptor blocking drugs with the noradrenergic system in rat brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental conditions for consistent burimamide results
Welcome to the technical support center for burimamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental conditions for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of histamine at the H2 and H3 receptors.[1][2] It was instrumental in the discovery and characterization of the H2 receptor, which is primarily involved in the stimulation of gastric acid secretion.[3][4] Unlike some other H2 antagonists, such as cimetidine and ranitidine which act as inverse agonists, this compound is considered a neutral antagonist.[5] This means it blocks the receptor without affecting its basal activity.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in research to:
-
Inhibit gastric acid secretion stimulated by histamine and its analogs.
-
Characterize the pharmacology of histamine H2 and H3 receptors.
-
Differentiate between H2- and H1-receptor mediated effects in various tissues.
-
Serve as a reference compound in the development of new histamine receptor ligands.
Q3: What is the key difference between this compound and later H2 antagonists like cimetidine?
A3: The main difference lies in their activity at the H2 receptor. This compound is a neutral antagonist, while cimetidine is an inverse agonist. This means that while both block the action of histamine, cimetidine can also reduce the basal, spontaneous activity of the H2 receptor. This distinction is crucial for interpreting experimental results, especially in systems with high basal receptor activity. Additionally, this compound has lower potency and oral bioavailability compared to cimetidine.
Q4: Does this compound have any off-target effects?
A4: Yes, this compound has been reported to exhibit alpha-adrenoceptor blocking activity. This can be a confounding factor in experiments involving the sympathetic nervous system or tissues with significant adrenergic innervation. Researchers should consider appropriate controls to account for these potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of Histamine-Induced Responses
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of solution | This compound's activity can be pH-dependent. At physiological pH, it is largely inactive as an H2 antagonist. Ensure the pH of your experimental buffer is optimized for this compound activity. |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below, protected from light. |
| Receptor Upregulation (with other antagonists) | If comparing this compound with inverse agonists like cimetidine in long-term studies, be aware that inverse agonists can cause H2 receptor upregulation, while the neutral antagonist this compound does not. This can lead to apparent differences in efficacy over time. |
| Off-Target Effects | If working with tissues that have alpha-adrenoceptors, consider that this compound's alpha-blocking activity may be contributing to the observed effect. Use specific alpha-adrenoceptor antagonists as controls to dissect these effects. |
Issue 2: Poor Solubility of this compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | While this compound is a hydrophilic molecule, high concentrations may require an organic co-solvent. For stock solutions, consider using DMSO or ethanol. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1%). |
| Precipitation in Aqueous Buffers | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Then, make serial dilutions in your aqueous experimental buffer. Ensure thorough mixing after each dilution step. |
| pH-Dependent Solubility | The solubility of compounds with ionizable groups can be highly pH-dependent. While specific data for this compound is limited, you can test the solubility at different pH values to find the optimal condition for your experiment. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| H2 Antagonist Potency | Metiamide is 15-17 times more potent than this compound. | In vivo (dogs) | |
| Alpha-Adrenoceptor Antagonism | This compound has approximately 1/100th the potency of phentolamine. | In vitro (rabbit aortic strips) | |
| Antinociceptive Activity (ED50) | ~142 nmol (intracerebroventricular) | In vivo (rats) |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Histamine-Stimulated Acid Secretion
This protocol is a generalized procedure based on the principles of studying gastric acid secretion in vitro.
-
Tissue Preparation: Isolate gastric mucosa from a suitable animal model (e.g., rabbit, guinea pig).
-
Mounting: Mount the tissue in an Ussing chamber, separating the mucosal and serosal sides.
-
Buffer: Bathe both sides with an appropriate physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Acid Secretion Measurement: Use a pH-stat autotitrator to measure the rate of H+ secretion from the mucosal side.
-
Stimulation: After a stable baseline is established, add histamine to the serosal side to stimulate acid secretion.
-
Inhibition: In a separate set of experiments, pre-incubate the tissue with varying concentrations of this compound on the serosal side for a defined period before adding histamine.
-
Data Analysis: Compare the histamine-stimulated acid secretion in the presence and absence of this compound to determine the inhibitory potency (e.g., IC50).
Protocol 2: Histamine H2 Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the histamine H2 receptor (e.g., CHO-H2R) or from a tissue known to express the receptor.
-
Radioligand: Use a suitable radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine).
-
Incubation: In a multi-well plate, incubate the membranes with the radioligand and varying concentrations of this compound in a suitable binding buffer.
-
Non-Specific Binding Control: Include a set of wells with a high concentration of a non-labeled H2 antagonist (e.g., cimetidine) to determine non-specific binding.
-
Incubation Conditions: Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.
Visualizations
Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H16N4S | CID 3032915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cimetidine - Wikipedia [en.wikipedia.org]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Burimamide Degradation in Physiological Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of burimamide in physiological buffers. The information provided is based on the chemical structure of this compound and general principles of pharmaceutical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in physiological buffers?
A1: Based on the structure of this compound, which contains a thiourea and an imidazole moiety, the most probable degradation pathways in physiological buffers are hydrolysis and oxidation. The thiourea group is susceptible to hydrolysis, which can lead to the formation of a urea derivative and hydrogen sulfide. The imidazole ring and the thiourea group are both prone to oxidation.[1][2]
Q2: What are the potential degradation products of this compound?
A2: Hypothetical degradation products of this compound could include:
-
Hydrolysis Products: N-[4-(1H-imidazol-4-yl)butyl]-N'-methylurea (this compound Urea), formed by the hydrolysis of the thiourea group.
-
Oxidation Products: this compound sulfenic acid, this compound sulfinic acid, and this compound sulfonic acid, resulting from the oxidation of the sulfur atom in the thiourea moiety. The imidazole ring can also be oxidized to form various hydroxylated or ring-opened products.[1]
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] A typical study involves subjecting a solution of this compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[3]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Photolytic Degradation: Exposure to UV and visible light.
-
Thermal Degradation: Heating the solid drug or a solution at elevated temperatures.
Q4: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying the parent drug and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Troubleshooting Guides
Problem: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution:
-
Increase the concentration of the stress agent (e.g., use 1 M HCl instead of 0.1 M).
-
Increase the temperature of the reaction.
-
Extend the duration of the stress testing.
-
Problem: The this compound peak disappears completely, and multiple small, unresolved peaks appear in the chromatogram.
-
Possible Cause: The stress conditions are too harsh, leading to extensive degradation and the formation of secondary degradation products.
-
Solution:
-
Decrease the concentration of the stress agent.
-
Lower the reaction temperature.
-
Reduce the exposure time to the stress condition. The goal is to achieve 5-20% degradation.
-
Problem: A new peak is observed in the chromatogram, but its structure cannot be identified by MS.
-
Possible Cause: The degradation product may be an isomer of this compound or a known impurity, or it may not ionize well under the current MS conditions.
-
Solution:
-
Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.
-
Perform MS/MS fragmentation studies to obtain structural information.
-
Isolate the degradation product using preparative HPLC and analyze it by NMR for definitive structural elucidation.
-
Experimental Protocols
Protocol 1: Forced Hydrolysis of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis. Quench the reaction with a small amount of sodium sulfite solution if necessary.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) (this compound Urea) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 |
| 8 | 92.5 | 7.5 | |
| 24 | 85.2 | 14.8 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 |
| 8 | 88.9 | 11.1 | |
| 24 | 76.4 | 23.6 |
Table 2: Hypothetical Degradation of this compound under Forced Oxidation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 2 (%) (this compound Sulfoxide) |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |
| 8 | 90.1 | 9.9 | |
| 24 | 79.8 | 20.2 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for studying this compound degradation.
References
Validation & Comparative
A Comparative Analysis of Burimamide and Metiamide: Pioneering H2 Receptor Antagonists
In the landscape of gastrointestinal pharmacology, the development of histamine H2 receptor antagonists marked a revolutionary step forward in the management of peptic ulcers and related acid-peptic disorders. Burimamide and its successor, metiamide, were pivotal molecules in this journey, laying the groundwork for the blockbuster drug cimetidine. This guide provides a detailed comparative analysis of this compound and metiamide, focusing on their pharmacological properties, experimental evaluation, and the critical structure-activity relationships that dictated their clinical potential.
Introduction: The Dawn of H2 Receptor Blockade
Prior to the 1970s, the role of histamine in stimulating gastric acid secretion was debated, and existing antihistamines, which block H1 receptors, were ineffective in this regard. The breakthrough came when Sir James Black and his team at Smith, Kline & French sought to develop a new class of antihistamines targeting what they postulated as a second histamine receptor—the H2 receptor. This research led to the synthesis of this compound, the first-in-class H2 receptor antagonist.[1][2][3] Although a scientific success, this compound's low potency and lack of oral bioavailability limited its therapeutic utility.[4] This necessitated further chemical modifications, leading to the development of metiamide, a more potent and orally active successor.[5] Metiamide's clinical development, however, was halted due to safety concerns, specifically the risk of agranulocytosis.
Mechanism of Action: Competitive Antagonism at the H2 Receptor
Both this compound and metiamide function as competitive antagonists of the histamine H2 receptor. Located on the basolateral membrane of gastric parietal cells, the H2 receptor, upon activation by histamine, initiates a signaling cascade that results in the secretion of gastric acid. This compound and metiamide bind to this receptor, thereby blocking the action of histamine and reducing gastric acid secretion.
The primary signaling pathway initiated by H2 receptor activation involves the Gs alpha subunit of a heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in gastric acid secretion.
Comparative Performance: A Leap in Potency and a Stumble in Safety
The transition from this compound to metiamide represented a significant advancement in pharmacological potency and bioavailability. However, this was overshadowed by a critical safety liability.
Potency and Efficacy
Metiamide is substantially more potent than its predecessor, this compound. Studies in dogs with Heidenhain pouches demonstrated that metiamide is 15 to 17 times more potent than this compound when administered by continuous intravenous infusion. This increased potency is attributed to key structural modifications. The introduction of a sulfur atom in the side chain and a methyl group on the imidazole ring of metiamide favors the tautomeric conformation of the imidazole ring that is optimal for H2 receptor binding.
| Parameter | This compound | Metiamide | Reference |
| Relative Potency | 1 | ~10-17x more potent than this compound | |
| Oral Bioavailability | Poor/Inactive | Orally Active | |
| Clinical Use | Not used clinically due to low potency | Investigated in clinical trials, but withdrawn |
Pharmacokinetics
A crucial advantage of metiamide over this compound was its oral bioavailability, which allowed for effective administration by mouth. This compound's low potency necessitated high doses that were not feasible for oral administration.
Toxicity
The clinical development of metiamide was terminated due to the occurrence of reversible agranulocytosis (a severe reduction in white blood cells) in a small number of patients. This toxicity was attributed to the thiourea group in the molecule's side chain. In contrast, while this compound showed some signs of toxicity at high doses in animal studies, it did not progress to extensive clinical trials where such idiosyncratic reactions might have been observed. The safety concerns with metiamide directly led to the replacement of the thiourea group with a cyanoguanidine group, resulting in the creation of the much safer and highly successful drug, cimetidine.
| Adverse Effect | This compound | Metiamide | Reference |
| Agranulocytosis | Not reported (limited clinical exposure) | Agranulocytosis reported, leading to withdrawal | |
| Other Toxicities | Symptoms of toxicity at high doses (>30 µmol/kg/hr) in dogs | Kidney damage at high doses in rats and dogs |
Experimental Protocols
The evaluation of this compound and metiamide relied on a variety of in vitro and in vivo experimental models to characterize their potency and mechanism of action.
Histamine H2 Receptor Binding Assay
This in vitro assay is fundamental for determining the affinity of a compound for the H2 receptor.
Objective: To quantify the binding affinity (Ki) of this compound and metiamide to the histamine H2 receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., HEK293 cells transfected with the human H2 receptor).
-
Radioligand: A radiolabeled H2 receptor antagonist, such as [³H]-tiotidine, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or metiamide).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay (Heidenhain Pouch Dog Model)
This in vivo model is a classic preparation for studying the effects of secretagogues and their inhibitors on gastric acid secretion.
Objective: To determine the in vivo potency of this compound and metiamide in inhibiting histamine-stimulated gastric acid secretion.
Methodology:
-
Animal Model: Dogs are surgically prepared with a Heidenhain pouch, which is a vagally denervated portion of the stomach that is exteriorized. This allows for the collection of pure gastric juice, free from contamination with food.
-
Stimulation: A continuous intravenous infusion of histamine is administered to induce a steady state of gastric acid secretion.
-
Drug Administration: this compound or metiamide is administered, typically by intravenous infusion or bolus injection, at various doses.
-
Sample Collection: Gastric juice is collected from the pouch at regular intervals.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output is then calculated.
-
Data Analysis: The inhibitory effect of the drug is expressed as the percentage reduction in acid secretion compared to the pre-drug baseline. Dose-response curves are constructed to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
Conclusion: Stepping Stones to a Safer Therapeutic
The comparative analysis of this compound and metiamide highlights a critical phase in the rational design of drugs. This compound established the proof-of-concept for H2 receptor antagonism, but its pharmacological limitations prevented its clinical success. Metiamide represented a significant improvement in potency and oral bioavailability, demonstrating the potential of this therapeutic approach. However, the discovery of its association with agranulocytosis underscored the paramount importance of safety in drug development. The lessons learned from the shortcomings of both this compound and metiamide were instrumental in the design of cimetidine, a compound that retained the therapeutic efficacy of metiamide while eliminating its toxic liability. This progression exemplifies the iterative nature of drug discovery, where each compound, successful or not, provides invaluable knowledge for the development of safer and more effective medicines.
References
- 1. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cimetidine - Wikipedia [en.wikipedia.org]
- 3. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Burimamide's Selectivity for H2 over H1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of burimamide's activity at histamine H2 versus H1 receptors, supported by experimental data and detailed methodologies. This compound holds a significant place in pharmacological history as the first selective antagonist for the H2 receptor, a discovery that paved the way for the development of widely used anti-ulcer medications.[1] Its selectivity is rooted in its distinct chemical structure compared to classical H1 antihistamines.[2]
Quantitative Analysis of Receptor Antagonism
The selectivity of this compound for the H2 receptor over the H1 receptor can be quantified by comparing its antagonist potency at both receptor subtypes. The pA2 value is a widely used measure of a competitive antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | Receptor | pA2 Value | Dissociation Constant (Ki) | Reference |
| This compound | H2 | 5.1 | 3980 nM | [3] |
| This compound | H1 | Data not readily available in cited literature | Data not readily available in cited literature | - |
Experimental Protocols
To experimentally validate the selectivity of this compound, two primary types of assays are employed: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist activity (pA2).
Radioligand Binding Assays
This method quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind specifically to the target receptor.
Objective: To determine the dissociation constant (Ki) of this compound for H1 and H2 receptors.
Protocol for H1 Receptor Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of human H1 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H1 antagonist, such as [3H]-mepyramine, is used as the radioligand.
-
Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl at pH 7.4, is used.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for H2 Receptor Binding Assay:
-
Membrane Preparation: Similar to the H1 assay, membranes are prepared from cells expressing human H2 receptors.
-
Radioligand: A radiolabeled H2 antagonist, such as [125I]-iodoaminopotentidine, is commonly used.
-
Assay Buffer: A buffer appropriate for the H2 receptor, such as 50 mM Tris-HCl with specific ion concentrations, is used.
-
Incubation, Separation, and Quantification: These steps are analogous to the H1 receptor binding assay.
-
Data Analysis: The Ki value for this compound at the H2 receptor is calculated from the IC50 value as described above.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the cellular response initiated by an agonist binding to its receptor.
Objective: To determine the pA2 value of this compound as a functional antagonist at H1 and H2 receptors.
Protocol for H2 Receptor Functional Assay (cAMP Accumulation):
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human H2 receptor.
-
Assay Principle: The H2 receptor is coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This assay measures the ability of this compound to inhibit histamine-induced cAMP production.
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
A concentration-response curve for a standard H2 agonist (e.g., histamine or dimaprit) is generated in the presence of each concentration of this compound.
-
Intracellular cAMP levels are measured using a suitable method, such as a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: The concentration-response curves for the agonist are plotted in the absence and presence of different concentrations of this compound. A Schild plot is then constructed to determine the pA2 value. A slope of 1 in the Schild plot is indicative of competitive antagonism.
Protocol for H1 Receptor Functional Assay (Intracellular Calcium Mobilization):
-
Cell Culture: Use a cell line (e.g., HEK293 or HeLa) expressing the human H1 receptor.
-
Assay Principle: The H1 receptor is coupled to a Gq/11 protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of this compound to block histamine-induced calcium release.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with various concentrations of this compound.
-
The cells are then stimulated with an H1 agonist (e.g., histamine), and the change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.
-
-
Data Analysis: Similar to the H2 functional assay, concentration-response curves for the H1 agonist are generated in the presence of this compound, and a Schild plot is used to calculate the pA2 value.
Signaling Pathways and Experimental Workflow
The distinct signaling pathways of H1 and H2 receptors form the basis of the functional assays used to determine antagonist selectivity.
Caption: H1 Receptor Signaling Pathway.
References
A Comparative Analysis of Burimamide's H2 Receptor Antagonism Across Animal Models
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed cross-validation of the pharmacological effects of burimamide, a pioneering histamine H2 receptor antagonist, across various animal models. It offers an objective comparison of its performance against its successors, metiamide and cimetidine, supported by experimental data. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering insights into the preclinical evaluation of H2 receptor antagonists.
Comparative Efficacy in Inhibiting Gastric Acid Secretion
This compound was the first specific H2-receptor antagonist to be developed, paving the way for more potent successors like metiamide and cimetidine.[1] Its primary pharmacological effect is the competitive antagonism of histamine at H2 receptors, leading to a reduction in gastric acid secretion. The following tables summarize the quantitative data on the efficacy of this compound and its comparators in different animal models.
| In Vivo Inhibition of Histamine-Stimulated Gastric Acid Secretion in Dogs (Heidenhain Pouch Model) | |||
| Compound | Administration | Dose | Relative Potency |
| This compound | Bolus i.v. Injection | 40 µmol/kg | Baseline |
| Metiamide | Bolus i.v. Injection | 4 µmol/kg | ~10 times more potent than this compound[2] |
| Metiamide | Continuous i.v. Infusion | - | 15 to 17 times more potent than this compound[2] |
| Inhibition of Gastric Acid Secretion in Rats (Shay Rat Model) | ||
| Compound | Administration | ED50 (mg/kg) |
| This compound | Oral | Data not available in reviewed literature |
| Cimetidine | Oral | 92.8[3] |
| Ranitidine | Oral | 12.2[3], 6.84 |
| In Vitro H2 Receptor Antagonism | ||
| Compound | Tissue/Preparation | pA2 Value |
| Metiamide | Isolated Rat Stomach | 5.91 |
| Cimetidine | Rat Stomach Microcirculation | 5.98 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Effects on the Noradrenergic System
Beyond its effects on gastric secretion, this compound and its analogues have been shown to interact with the noradrenergic system. These off-target effects are important considerations in the overall pharmacological profile of a drug candidate.
| Interaction with the Noradrenergic System in Animal Models | |||
| Compound | Animal Model/Tissue | Effect | Observation |
| This compound | Rabbit Aortic Strips | Competitive antagonist of noradrenaline | Shifted the concentration-response curve for noradrenaline to the right. |
| Cimetidine | Rabbit Aortic Strips | Weaker antagonist of noradrenaline than this compound | Did not fulfill the requirements for competitive antagonism. |
| This compound | Guinea-Pig Isolated Atria | Enhanced stimulation-induced efflux of [3H]-noradrenaline | Indicates blocking effects on prejunctional α-adrenoceptors. |
| Cimetidine | Guinea-Pig Isolated Atria | Less effective than this compound in enhancing [3H]-noradrenaline efflux | |
| This compound | Pithed Rats | Pressor response (increase in blood pressure) | Suggests release of catecholamines from the adrenal glands. |
Experimental Protocols
Pylorus-Ligated (Shay) Rat Model for Gastric Secretion
This model is widely used to assess the anti-secretory and anti-ulcer activity of test compounds.
Procedure:
-
Animal Preparation: Male Wistar rats are fasted for 24-48 hours before the experiment, with free access to water.
-
Anesthesia: The rats are anesthetized using a suitable anesthetic agent (e.g., ether or urethane).
-
Surgical Procedure: A midline incision is made in the abdomen to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture to prevent the stomach contents from passing into the duodenum. The abdominal wall is then sutured.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or subcutaneously immediately after pylorus ligation.
-
Incubation Period: The animals are kept for a period of 4-19 hours.
-
Sample Collection: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed.
-
Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The acidity of the supernatant is determined by titration with 0.01N NaOH. The stomach is opened along the greater curvature and examined for ulcers.
Heidenhain Pouch Dog Model for Gastric Secretion
This chronic model allows for the repeated study of gastric acid secretion in conscious animals.
Procedure:
-
Surgical Preparation: A portion of the fundus of the stomach is surgically separated from the main stomach to form a pouch. The blood and nerve supply to the pouch from the main stomach are severed, rendering it vagally denervated. The pouch is then opened to the abdominal wall through a cannula, allowing for the collection of gastric juice.
-
Recovery: The dogs are allowed to recover fully from the surgery before any experiments are conducted.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin to achieve a steady state of secretion.
-
Drug Administration: The H2 receptor antagonist (e.g., this compound) is administered as a single intravenous bolus injection or as a continuous intravenous infusion.
-
Sample Collection and Analysis: Gastric juice is collected from the pouch at regular intervals (e.g., every 15 minutes). The volume of the juice is measured, and the acid concentration is determined by titration. The inhibition of acid secretion is calculated by comparing the secretion rates before and after drug administration.
Visualizing Mechanisms and Workflows
Histamine H2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H2 receptor on gastric parietal cells and the inhibitory action of this compound. Binding of histamine to the H2 receptor activates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which ultimately stimulates the H+/K+-ATPase (proton pump) to secrete H+ ions into the gastric lumen. This compound acts as a competitive antagonist, blocking histamine from binding to the H2 receptor and thereby inhibiting this entire pathway.
Experimental Workflow for the Pylorus-Ligated Rat Model
This diagram outlines the key steps involved in evaluating the anti-secretory effects of a compound using the pylorus-ligated rat model.
References
- 1. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the H2-receptor antagonists (this compound and metiamide) on gastric secretion stimulated by histamine and its methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the new H2-receptor antagonist mifentidine on gastric secretion, gastric emptying and experimental gastric and duodenal ulcers in the rat: comparison with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inverse Agonist Properties of Burimamide at the Histamine H2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of burimamide's properties at the histamine H2 receptor (H2R) against other well-known H2R ligands, cimetidine and ranitidine. The focus is on elucidating the concept of inverse agonism and contextualizing this compound's classification as a neutral antagonist. All experimental data is presented in a comparative format, and detailed methodologies for the key experiments are provided.
Introduction to H2R Inverse Agonism
The histamine H2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in gastric acid secretion. While traditionally, antagonists were thought to be inert compounds that block agonist binding, it is now understood that some GPCRs, including the H2R, can exist in a spontaneously active state, eliciting a basal level of signaling even in the absence of an agonist. This phenomenon is known as constitutive activity.
Inverse agonists are ligands that bind to the constitutively active form of a receptor and stabilize it in an inactive conformation, thereby reducing the basal signaling activity. In contrast, a neutral antagonist binds to the receptor and prevents agonist binding but has no effect on the receptor's basal activity.
Studies on Chinese Hamster Ovary (CHO) cells transfected with the H2 receptor have shown that the receptor displays significant constitutive activity.[1][2] This has led to a reclassification of some classical H2 "antagonists." Cimetidine and ranitidine, for instance, have been demonstrated to act as inverse agonists, a property that may contribute to the upregulation of H2 receptors observed after prolonged treatment.[1][2] this compound, however, is distinguished by its behavior as a neutral antagonist.[1]
Comparative Analysis of this compound, Cimetidine, and Ranitidine
The functional differences between this compound, cimetidine, and ranitidine can be quantitatively assessed by measuring their effects on the basal cyclic AMP (cAMP) levels in cells expressing the H2 receptor. As the H2R is coupled to the Gs protein, its activation (including constitutive activation) leads to an increase in intracellular cAMP. Inverse agonists will decrease these basal cAMP levels, while neutral antagonists will have no effect.
Quantitative Data Summary
The following table summarizes the inverse agonist properties of the three compounds based on their effects on basal cAMP levels in CHO cells stably expressing the histamine H2 receptor.
| Compound | Classification | Effect on Basal cAMP Levels | pIC50 (Inverse Agonism) |
| This compound | Neutral Antagonist | No significant effect | Not Applicable |
| Cimetidine | Inverse Agonist | Decrease | ~6.0 |
| Ranitidine | Inverse Agonist | Decrease | ~7.0 |
Note: The pIC50 values are approximate and collated from graphical representations and textual descriptions in the cited literature. Direct side-by-side quantitative comparisons in single studies are limited.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathway of the H2 receptor and the experimental workflow used to assess inverse agonism.
Experimental Protocols
Measurement of Constitutive H2 Receptor Activity via cAMP Accumulation
This protocol is adapted from methodologies described for assessing GPCR activity in transfected cell lines.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H2 receptor (CHO-H2R) in appropriate culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and a selection antibiotic).
-
Harvest the cells and seed them into 96-well plates at an optimized density. Allow the cells to adhere and grow for 24-48 hours.
2. Compound Preparation:
-
Prepare stock solutions of this compound, cimetidine, and ranitidine in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solutions in assay buffer (e.g., Hanks' Balanced Salt Solution or serum-free medium) to obtain the desired range of concentrations for the dose-response curve.
3. cAMP Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period (e.g., 10-30 minutes) at 37°C. This step is crucial to prevent the degradation of intracellular cAMP.
-
Add the different concentrations of this compound, cimetidine, or ranitidine to the respective wells. Include a vehicle control (buffer with the same concentration of solvent as the compounds).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
4. cAMP Quantification:
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a Radioimmunoassay (RIA).
-
Generate a standard curve using known concentrations of cAMP to interpolate the sample values.
5. Data Analysis:
-
For each compound, plot the cAMP concentration against the logarithm of the compound concentration.
-
For inverse agonists (cimetidine and ranitidine), the data should be fitted to a sigmoidal dose-response curve to determine the pIC50 (the negative logarithm of the molar concentration of the compound that produces 50% of the maximal inhibition of basal cAMP levels).
-
For the neutral antagonist (this compound), no significant change in basal cAMP levels is expected across the concentration range.
Conclusion
The assessment of inverse agonist properties is a critical component of modern GPCR pharmacology. The case of this compound at the histamine H2 receptor provides a clear example of a neutral antagonist, distinguishing it from other H2 blockers like cimetidine and ranitidine, which are classified as inverse agonists. This distinction is not merely academic; it has potential implications for the long-term clinical use of these drugs, particularly concerning receptor regulation and the development of tolerance. The experimental framework presented here, centered on the measurement of constitutive receptor activity through cAMP assays, provides a robust method for characterizing the full spectrum of ligand activity at the H2 receptor and other GPCRs.
References
- 1. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Burimamide and Newer H₂ Antagonists' Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of the first-in-class H₂ antagonist, burimamide, with its newer-generation successors: cimetidine, ranitidine, and famotidine. This analysis is supported by experimental data to delineate the evolution of H₂ receptor blockade efficacy.
The development of histamine H₂ receptor antagonists marked a significant milestone in the treatment of acid-peptic disorders. Beginning with the synthesis of this compound, subsequent research led to the introduction of more potent and pharmacokinetically favorable agents. This guide delves into the comparative potencies of these compounds, underpinned by in vitro experimental data.
Quantitative Comparison of H₂ Antagonist Potency
The potency of H₂ antagonists is commonly quantified using the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The following table summarizes the pA₂ values for this compound and its successors, as determined in isolated guinea pig atrium preparations, a classic model for studying H₂ receptor antagonism.
| Antagonist | pA₂ Value (Guinea Pig Atrium) | Relative Potency (approx.) |
| This compound | ~5.1 | 1 |
| Cimetidine | 6.1[1] | 10x this compound |
| Ranitidine | 6.92[2] | 8x Cimetidine |
| Famotidine | 7.14 (roxatidine) - Higher than Ranitidine[2] | 20-50x Cimetidine[3] |
Note: A direct pA₂ value for famotidine in the same comparative study was not available, but its potency relative to ranitidine and cimetidine is well-established from multiple sources.
Evolution of Potency: From this compound to Famotidine
This compound, as the first specific competitive H₂ receptor antagonist, validated the H₂ receptor theory but possessed limited clinical utility due to its low oral bioavailability and potency.[4] Its successor, metiamide, was found to be approximately 10 to 17 times more potent than this compound in inhibiting histamine-stimulated gastric acid secretion.
Cimetidine, the first clinically successful H₂ antagonist, demonstrated a significant leap in potency with a pA₂ value of 6.1 on the guinea pig atrium. This compound competitively antagonizes the actions of histamine at H₂ receptors.
Ranitidine later emerged with a pA₂ value of 6.92, indicating a roughly 8-fold higher potency than cimetidine.
Famotidine represents a further advancement, being approximately 20 to 50 times more potent than cimetidine and about 6 to 10 times more potent than ranitidine. This high potency allows for effective acid suppression at lower doses.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the histamine H₂ receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
Experimental Protocols
Determination of H₂ Antagonist Potency using Isolated Guinea Pig Atrium (Schild Analysis)
This method is a cornerstone for the in vitro characterization of competitive antagonists.
1. Tissue Preparation:
-
Euthanize a guinea pig via cervical dislocation.
-
Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution at room temperature.
-
Dissect the spontaneously beating right atrium and suspend it in a 10 mL organ bath containing Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.
-
Attach the atrium to an isometric force transducer to record the heart rate (chronotropic effect).
-
Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.0 g, with washes every 15 minutes.
2. Generation of Concentration-Response Curves:
-
Control Curve: After equilibration, add histamine cumulatively to the organ bath to obtain a concentration-response curve for its positive chronotropic effect.
-
Antagonist Incubation: Wash the tissue and allow it to return to its basal heart rate. Then, add a known concentration of the H₂ antagonist (e.g., this compound, cimetidine) and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
Antagonist-Present Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for histamine.
-
Repeat this process with increasing concentrations of the antagonist.
3. Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR) by dividing the EC₅₀ of histamine in the presence of the antagonist by the EC₅₀ of histamine in its absence.
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
A linear regression of the data points should yield a slope not significantly different from unity for a competitive antagonist.
-
The x-intercept of the regression line provides the pA₂ value.
Radioligand Binding Assay for H₂ Receptor Affinity
This assay directly measures the binding affinity of a compound to the H₂ receptor.
1. Membrane Preparation:
-
Homogenize guinea pig cerebral cortex or another tissue rich in H₂ receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
2. Binding Assay:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled H₂ antagonist (e.g., [³H]-tiotidine).
-
Add varying concentrations of the unlabeled antagonist (e.g., this compound, cimetidine) to compete with the radioligand for binding to the H₂ receptors.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing unlabeled antagonist.
-
Determine the IC₅₀ value, which is the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine - Wikipedia [en.wikipedia.org]
The Statistical Validation of Burimamide's Inhibitory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of burimamide, a foundational histamine H2 receptor antagonist, with its successors, metiamide and cimetidine. The data presented is supported by experimental findings from in vitro and in vivo studies, offering a clear perspective on the evolution of H2 receptor antagonists.
Comparative Analysis of Inhibitory Potency
This compound was the first selective antagonist of the histamine H2 receptor, paving the way for the development of more potent and clinically effective drugs for acid-peptic disorders.[1][2] Its successors, metiamide and cimetidine, were developed through structural modifications to enhance potency and reduce side effects.[1][2]
The inhibitory effects of these compounds have been quantified in various experimental models, most notably through the inhibition of histamine-stimulated gastric acid secretion and the antagonism of histamine-induced responses in isolated tissues. A common method to quantify the potency of a competitive antagonist is the determination of its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
In Vitro Inhibition of Histamine-Stimulated Gastric Acid Secretion
The isolated mouse stomach preparation allows for the direct measurement of gastric acid secretion in a controlled in vitro environment. In this model, the potency of H2 receptor antagonists is often expressed as the pKB value, which is analogous to the pA2 value for competitive antagonists.
| Compound | pKB (Isolated Mouse Stomach) |
| This compound | 5.1 |
| Metiamide | 6.0 |
| Cimetidine | 6.1 |
Data sourced from studies on the isolated, lumen-perfused stomach preparation of the mouse.
In Vitro Antagonism on Isolated Guinea Pig Atrium
The positive chronotropic (heart rate) effect of histamine in the guinea pig atrium is mediated by H2 receptors. This preparation is a classic pharmacological model for characterizing the potency of H2 antagonists.
| Compound | pA2 (Isolated Guinea Pig Atrium) |
| This compound | 5.15 |
| Metiamide | 6.05 |
| Cimetidine | 6.10 |
Data represents the antagonism of histamine-induced increases in the spontaneous beating rate of isolated guinea pig right atria.
Inhibition of Histamine-Stimulated Adenylyl Cyclase Activity
Experimental Protocols
Isolated Mouse Stomach Preparation for Gastric Acid Secretion Assay
This protocol describes a method for measuring gastric acid secretion in an isolated, lumen-perfused mouse stomach to determine the inhibitory potency of H2 receptor antagonists.
1. Tissue Preparation:
- A mouse is euthanized, and the stomach is rapidly excised.
- The stomach is mounted in an organ bath, and the lumen is perfused with a physiological salt solution.
- The serosal side is bathed in a separate, oxygenated physiological salt solution maintained at 37°C.
2. Measurement of Acid Secretion:
- The perfusate from the lumen is collected, and its acidity is measured by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH endpoint, often using a pH meter.
- A stable baseline of acid secretion is established.
3. Experimental Procedure:
- A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the serosal bath and measuring the corresponding increase in acid secretion.
- The preparation is then washed, and a fixed concentration of the antagonist (e.g., this compound) is added to the serosal bath and allowed to equilibrate.
- A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
- This process is repeated with different concentrations of the antagonist.
4. Data Analysis:
The dose-ratios are calculated from the rightward shift of the histamine concentration-response curves in the presence of the antagonist.
A Schild plot is constructed by plotting the log of (dose-ratio - 1) against the log of the antagonist concentration.
The pKB value is determined from the x-intercept of the Schild regression line.
Caption: Workflow for Isolated Mouse Stomach Assay.
Isolated Guinea Pig Atrium Assay for H2 Receptor Antagonism
This protocol outlines the procedure for determining the pA2 value of H2 receptor antagonists using the spontaneously beating guinea pig right atrium.
1. Tissue Preparation:
- A guinea pig is euthanized, and the heart is quickly removed and placed in oxygenated physiological salt solution.
- The right atrium is dissected and suspended in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 32°C) and bubbled with 95% O2 / 5% CO2.
- The atrial contractions are recorded using an isometric force transducer.
2. Experimental Procedure:
- A cumulative concentration-response curve for the positive chronotropic effect of histamine is obtained.
- The atrium is washed, and a specific concentration of the antagonist (e.g., this compound) is added and allowed to equilibrate for a set period.
- A second histamine concentration-response curve is then established in the presence of the antagonist.
- The process is repeated with increasing concentrations of the antagonist.
3. Data Analysis:
The dose-ratio for each antagonist concentration is calculated by dividing the EC50 of histamine in the presence of the antagonist by the EC50 of histamine alone.
A Schild plot is constructed by plotting log(dose-ratio - 1) versus the negative log of the molar concentration of the antagonist.
The pA2 value is the intercept of the regression line with the x-axis.
Caption: Workflow for Isolated Guinea Pig Atrium Assay.
Signaling Pathway
The inhibitory action of this compound and other H2 receptor antagonists occurs at the cellular level by blocking the signaling cascade initiated by histamine.
References
- 1. A high-performance liquid chromatography assay of brain adenylate cyclase using [3H]ATP as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cimetidine on adenylate cyclase activity of guinea pig gastric mucosa stimulated by histamine, sodium fluoride and 5'-guanylylimidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Head-to-Head Comparison of Burimamide and Ranitidine: Potency and Mechanism at the Histamine H2 Receptor
In the landscape of pharmacological research, particularly in the development of therapies for acid-related gastrointestinal disorders, the evolution of histamine H2 receptor antagonists marks a significant milestone. Burimamide, the first selective H2 antagonist, paved the way for the development of more potent and clinically effective compounds, such as ranitidine. This guide provides a detailed in vitro comparison of this compound and ranitidine, focusing on their receptor binding affinity, antagonist potency, and their effects on the downstream signaling pathway of adenylyl cyclase. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacological differences between these two key compounds.
Quantitative Comparison of In Vitro Pharmacological Parameters
The following table summarizes the key in vitro pharmacological parameters for this compound and ranitidine, providing a clear comparison of their potency and affinity for the histamine H2 receptor.
| Parameter | This compound | Ranitidine | Fold Difference (Ranitidine vs. This compound) | Test System |
| Antagonist Potency (pA2) | ~5.15 | 7.2 | ~112 | Guinea Pig Atrium |
| Receptor Binding Affinity (Ki) | 5.5 µM | 0.14 µM | ~39 | CHO cells expressing human H2 receptor |
| Inhibition of Adenylyl Cyclase (pA2) | Not Available | 6.92 | - | Guinea Pig Parietal Cells |
Note: The pA2 value for this compound on the guinea pig atrium is an estimation based on historical data. The adenylyl cyclase data for ranitidine is provided for context, but a direct head-to-head comparison with this compound in the same adenylyl cyclase assay system was not available in the reviewed literature.
Experimental Methodologies
A comprehensive understanding of the in vitro performance of this compound and ranitidine necessitates a detailed look at the experimental protocols used to generate the comparative data.
Receptor Binding Affinity Assay (Ki Determination)
The receptor binding affinity of this compound and ranitidine for the histamine H2 receptor is determined through competitive radioligand binding assays.
Objective: To determine the equilibrium dissociation constant (Ki) of the unlabeled antagonists (this compound and ranitidine) by measuring their ability to displace a radiolabeled ligand from the H2 receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with the human histamine H2 receptor.
-
Radioligand: [³H]-tiotidine or another suitable H2 receptor-specific radioligand.
-
Unlabeled antagonists: this compound and Ranitidine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
A constant concentration of the radioligand is incubated with the H2 receptor-containing membranes.
-
Increasing concentrations of the unlabeled antagonist (this compound or ranitidine) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antagonist Potency Assay (pA2 Determination)
The antagonist potency (pA2) of this compound and ranitidine is typically determined using isolated tissue preparations, such as the guinea pig atrium, where the positive chronotropic effect of histamine is mediated by H2 receptors.
Objective: To determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Materials:
-
Isolated guinea pig right atrium.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Histamine (agonist).
-
This compound or Ranitidine (antagonist).
-
Force transducer and recording equipment to measure atrial contraction rate.
Procedure:
-
The isolated guinea pig atrium is mounted in an organ bath containing physiological salt solution.
-
A cumulative concentration-response curve to histamine is established by adding increasing concentrations of histamine to the bath and recording the increase in atrial rate.
-
The tissue is washed to restore the baseline rate.
-
The tissue is then incubated with a fixed concentration of the antagonist (this compound or ranitidine) for a predetermined period.
-
A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
-
The concentration ratio (CR) is calculated by dividing the EC50 of histamine in the presence of the antagonist by the EC50 of histamine in the absence of the antagonist.
-
The pA2 value is calculated using the Schild equation: pA2 = -log([B]) + log(CR - 1), where [B] is the molar concentration of the antagonist. This is often determined graphically using a Schild plot.
Histamine-Stimulated Adenylyl Cyclase Assay
This assay measures the ability of H2 receptor antagonists to inhibit the histamine-induced production of cyclic AMP (cAMP), a key second messenger in the H2 receptor signaling pathway.
Objective: To determine the inhibitory potency (IC50 or pA2) of this compound and ranitidine on histamine-stimulated adenylyl cyclase activity.
Materials:
-
Membrane preparations from cells expressing H2 receptors (e.g., guinea pig parietal cells or transfected cell lines).
-
Histamine.
-
This compound or Ranitidine.
-
ATP (substrate for adenylyl cyclase).
-
A buffer system containing Mg²⁺ (a cofactor for adenylyl cyclase) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
H2 receptor-containing membranes are incubated with a fixed concentration of histamine to stimulate adenylyl cyclase activity.
-
Increasing concentrations of the antagonist (this compound or ranitidine) are added to the incubation mixture.
-
ATP and the necessary cofactors are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C or 37°C).
-
The reaction is stopped, and the amount of cAMP produced is quantified using a suitable assay method.
-
The concentration of the antagonist that inhibits 50% of the histamine-stimulated cAMP production (IC50) is determined. From this, a pA2 value can also be calculated if the antagonism is competitive.
Discussion of In Vitro Findings
The in vitro data clearly demonstrates that ranitidine is a significantly more potent histamine H2 receptor antagonist than this compound. The approximately 112-fold higher pA2 value for ranitidine in the guinea pig atrium assay indicates a much greater ability to functionally block the effects of histamine at the receptor level. This is further supported by the receptor binding affinity data, where ranitidine exhibits an approximately 39-fold higher affinity (lower Ki value) for the H2 receptor compared to this compound.
The higher potency of ranitidine can be attributed to its distinct chemical structure. While this compound possesses an imidazole ring, similar to histamine, ranitidine contains a furan ring with a nitrogen-containing side chain. These structural differences likely result in a more optimal interaction with the H2 receptor binding pocket, leading to higher affinity and greater antagonist activity.
The inhibition of histamine-stimulated adenylyl cyclase is a direct consequence of H2 receptor blockade. Given its higher potency in functional and binding assays, it is expected that ranitidine would also be a more potent inhibitor of adenylyl cyclase activity compared to this compound. The pA2 value of 6.92 for ranitidine in a guinea pig parietal cell adenylyl cyclase assay confirms its effectiveness in blocking this key signaling event.
Confirming the Competitive Antagonism of Burimamide at the H2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of burimamide and other histamine H2 receptor antagonists, focusing on the experimental evidence that establishes their mechanism of action as competitive antagonists. Detailed experimental protocols and quantitative data are presented to support an objective evaluation of these compounds.
Introduction to H2 Receptor Antagonism
Histamine H2 receptors are G-protein coupled receptors that play a crucial role in mediating the secretion of gastric acid. Antagonists of this receptor are clinically significant in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound was the first selective H2 receptor antagonist to be discovered, paving the way for the development of more potent successors like metiamide, cimetidine, ranitidine, and famotidine. The defining characteristic of these drugs is their ability to competitively and reversibly bind to H2 receptors, thereby inhibiting the action of the endogenous agonist, histamine.
H2 Receptor Signaling Pathway
Upon binding of histamine, the H2 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the physiological response, such as gastric acid secretion in parietal cells. Competitive antagonists like this compound bind to the H2 receptor at the same site as histamine but do not activate the receptor, thus blocking this signaling cascade.
Comparative Antagonist Potency
The potency of a competitive antagonist is typically expressed as its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The following table summarizes the pA2 values for this compound and other H2 antagonists, primarily from studies using the isolated guinea pig atrium, a classic model for H2 receptor pharmacology.
| Antagonist | pA2 Value (Guinea Pig Atrium) | Reference |
| This compound | 5.44 | [1] |
| Metiamide | 6.0 | [1] |
| Cimetidine | 6.2 - 6.41 | |
| Ranitidine | 6.7 - 7.2 | [1] |
| Famotidine | 7.60 - 8.33 |
Experimental Protocols
The competitive nature of H2 receptor antagonists is determined through functional assays and binding assays.
Functional Assay: Histamine-Stimulated Response in Isolated Guinea Pig Atrium (Schild Analysis)
This assay directly measures the ability of an antagonist to inhibit the physiological response to histamine.
Objective: To determine the pA2 value of an H2 receptor antagonist by quantifying its ability to shift the dose-response curve of histamine.
Experimental Workflow:
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised. The right atrium is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Recording: The spontaneous beating rate (chronotropic response) of the atrium is recorded using a force-displacement transducer connected to a data acquisition system.
-
Control Dose-Response Curve: After an equilibration period, cumulative concentrations of histamine are added to the organ bath, and the increase in heart rate is recorded to establish a control dose-response curve.
-
Antagonist Incubation: The tissue is washed to remove histamine. A fixed concentration of the antagonist (e.g., this compound) is then added to the bath and allowed to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).
-
Dose-Response Curve in Presence of Antagonist: In the continued presence of the antagonist, a second cumulative histamine dose-response curve is generated. A parallel rightward shift in the curve with no depression of the maximal response is indicative of competitive antagonism.
-
Schild Plot: Steps 4 and 5 are repeated with several increasing concentrations of the antagonist. The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, this plot should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.
Radioligand Binding Assay
This assay measures the direct interaction of the antagonist with the H2 receptor.
Objective: To determine the affinity (Ki) of an antagonist for the H2 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: A source of H2 receptors is required, typically cell membranes from cells engineered to express the human H2 receptor (e.g., CHO or HEK293 cells) or from tissues known to be rich in H2 receptors (e.g., guinea pig cerebral cortex).
-
Assay Setup: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled H2 receptor ligand (e.g., [3H]-tiotidine or [125I]-iodoaminopotentidine) and varying concentrations of the unlabeled antagonist (the "competitor," e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which represents the affinity of the antagonist for the receptor, can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used in the assay.
Conclusion
The experimental data, particularly from functional assays on isolated tissues like the guinea pig atrium, consistently demonstrate that this compound acts as a competitive antagonist at the histamine H2 receptor. While less potent than its successors, the discovery and characterization of this compound were foundational to the development of this important class of therapeutic agents. The methodologies described provide a robust framework for the continued evaluation and comparison of H2 receptor antagonists in both research and drug development settings.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Burimamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Burimamide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for handling solid chemical compounds of a similar nature. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent dermal, ocular, and respiratory exposure. The following PPE is required:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes or airborne particles.
-
Hand Protection: Wear nitrile gloves at all times. It is critical to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected.
-
Body Protection: A full-length laboratory coat with long sleeves is required to protect the skin from potential contact.
-
Respiratory Protection: While this compound is shipped as a non-hazardous chemical, it is prudent to handle it in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or preparing solutions, the use of a fume hood is strongly recommended to minimize inhalation risks.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical Splash Goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Prevents skin contact with the chemical. |
| Body Protection | Full-Length Lab Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood / Ventilated Area | Minimizes inhalation of airborne particles. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. Follow these procedural steps:
A. Preparation and Weighing:
-
Designated Area: Conduct all handling and weighing of this compound powder within a designated area, preferably inside a fume hood, to contain any airborne particles.
-
Surface Protection: Before weighing, cover the work surface with disposable bench paper to easily clean up any spills.[2]
-
Tool Selection: Use clean, dedicated spatulas and weighing boats for handling the powder.
-
Avoid Inhalation: Handle the powder gently to avoid creating dust.
B. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO.[3]
-
Controlled Addition: When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to prevent splashing.
-
Labeling: Immediately and clearly label the container with the chemical name, concentration, date, and any hazard warnings.[4]
C. Storage:
-
Short-Term Storage (Days to Weeks): Store this compound in a dry, dark place at 0 - 4°C.[3]
-
Long-Term Storage (Months to Years): For long-term storage, maintain at -20°C.
-
Stock Solutions: Stock solutions can be stored at 0 - 4°C for short-term use or at -20°C for extended periods.
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
A. Waste Segregation:
-
Solid Waste: Dispose of contaminated materials such as gloves, weighing paper, and disposable labware in a designated hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a clearly labeled hazardous waste container for liquid chemical waste. Do not pour chemical waste down the drain.
B. Decontamination:
-
Glassware: Thoroughly clean any reusable glassware that has come into contact with this compound with an appropriate solvent and then wash with soap and water.
-
Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent after handling is complete.
C. Final Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office. |
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
